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  • Product: 5-ethoxy-1-methyl-1H-indole
  • CAS: 408312-39-0

Core Science & Biosynthesis

Foundational

Technical Guide: Scalable Synthesis of 5-Ethoxy-1-methyl-1H-indole

Topic: Technical Guide: Synthesis of 5-Ethoxy-1-methyl-1H-indole Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists Executive Summary 5-Ethoxy-1-methyl-1H...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide: Synthesis of 5-Ethoxy-1-methyl-1H-indole Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

5-Ethoxy-1-methyl-1H-indole (CAS: 2521-33-7) is a critical bicyclic heteroaromatic intermediate employed in the development of serotonergic modulators, antihistamines, and kinase inhibitors. Its structural core—an electron-rich indole ring substituted at the C5 position with an ethoxy group and methylated at the N1 position—imparts specific lipophilic and steric properties essential for ligand-receptor binding affinity.

This guide details the direct nucleophilic substitution (S_N2) pathway , widely regarded as the "Gold Standard" for its reliability, scalability, and atom economy. By utilizing commercially available 5-ethoxyindole, researchers can achieve high-purity yields (>90%) while minimizing side reactions such as C3-alkylation.

Retrosynthetic Analysis & Pathway Logic

To design the optimal synthesis, we deconstruct the target molecule to its most stable precursors. The disconnection approach reveals that the N1–CH3 bond is the most strategic point of formation due to the high nucleophilicity of the deprotonated indole nitrogen.

Strategic Disconnection
  • Target: 5-Ethoxy-1-methyl-1H-indole[1]

  • Disconnection: N–C bond cleavage.

  • Synthons: Indolyl anion (Nucleophile) + Methyl cation equivalent (Electrophile).

  • Reagents: 5-Ethoxyindole + Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).

Pathway Visualization

The following diagram maps the retrosynthetic logic and the forward reaction flow.

G cluster_0 Reaction Chamber Target Target: 5-Ethoxy-1-methyl-1H-indole Precursor Precursor: 5-Ethoxyindole Target->Precursor Retrosynthesis (N-C Disconnection) Intermediate Intermediate: Indolyl Anion (Resonance Stabilized) Precursor->Intermediate Deprotonation (NaH, 0°C) Reagents Reagents: MeI, NaH, DMF Reagents->Intermediate Intermediate->Target S_N2 Methylation (MeI) Byproducts Byproducts: NaI, H2 Intermediate->Byproducts Elimination

Figure 1: Retrosynthetic analysis and forward reaction pathway for the N-methylation of 5-ethoxyindole.

Core Protocol: N-Methylation of 5-Ethoxyindole

This protocol utilizes Sodium Hydride (NaH) as the base. While Potassium Hydroxide (KOH) in DMSO is a viable alternative, NaH in DMF provides a cleaner reaction profile for small-to-medium scale (100 mg to 50 g) batches by irreversibly generating the indolyl anion.

Materials & Reagents
ReagentEquiv.[2][3][4]RoleCritical Attribute
5-Ethoxyindole 1.0SubstratePurity >98%
Sodium Hydride (60% in oil) 1.2 - 1.5BaseMoisture sensitive; wash with hexanes if oil interferes (optional)
Methyl Iodide (MeI) 1.1 - 1.2ElectrophileToxic; use freshly opened or stabilized
DMF (N,N-Dimethylformamide) SolventMediumAnhydrous; prevents hydrolysis of NaH
Step-by-Step Methodology
Phase 1: Activation (Deprotonation)
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvent Prep: Charge the flask with anhydrous DMF (concentration ~0.2 M relative to indole).

  • Base Addition: Cool the solvent to 0°C (ice/water bath). Carefully add NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas evolution will occur.

  • Substrate Addition: Dissolve 5-ethoxyindole (1.0 equiv) in a minimal amount of DMF. Add this solution dropwise to the NaH suspension over 15–20 minutes.

  • Equilibration: Stir at 0°C for 30 minutes. The solution will typically turn from colorless to a yellow/brown hue, indicating the formation of the indolyl anion.

Phase 2: Methylation (S_N2 Reaction)
  • Electrophile Addition: Add Methyl Iodide (1.1 equiv) dropwise via syringe or addition funnel. Maintain temperature at 0°C to prevent exotherm-driven C3-alkylation.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) . Stir for 1–3 hours.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The starting material (R_f ~0.4) should disappear, replaced by the less polar product (R_f ~0.6).

Phase 3: Workup & Purification
  • Quench: Cool the mixture back to 0°C. Carefully quench with saturated aqueous Ammonium Chloride (NH4Cl) or ice water.

  • Extraction: Dilute with water and extract 3x with Ethyl Acetate (EtOAc) or Diethyl Ether.

  • Wash: Wash the combined organics with water (to remove DMF) and brine. Dry over anhydrous Na2SO4.

  • Concentration: Filter and concentrate under reduced pressure.

  • Purification: If necessary, purify via flash column chromatography (SiO2, eluting with 0-10% EtOAc in Hexanes).

Scientific Integrity: Mechanism & Optimization

Mechanistic Causality

The success of this reaction relies on the pKa difference. The pKa of the indole N-H is approximately 17 (in DMSO). NaH is a strong base that quantitatively deprotonates the nitrogen, creating a highly nucleophilic indolyl anion.

The resonance of the indolyl anion distributes electron density between the Nitrogen (N1) and Carbon (C3).

  • Kinetic Control: At lower temperatures (0°C), the "harder" electrophile (MeI) preferentially attacks the site of highest electron density and lowest steric hindrance (N1).

  • Thermodynamic Risk: Elevated temperatures can promote C-alkylation at C3 (skatole formation), which is an irreversible impurity.

Self-Validating System (QC)

To ensure the protocol worked, verify the following data points:

  • 1H NMR (CDCl3, 400 MHz):

    • N-CH3: Look for a sharp singlet at δ 3.70 – 3.75 ppm (integration 3H). Absence of this peak indicates failed reaction.

    • Ethoxy Group: A quartet at δ 4.10 ppm (2H) and a triplet at δ 1.45 ppm (3H).

    • C2-H: A doublet/singlet around δ 7.00 ppm . If this peak disappears, you may have over-alkylated at C2 (rare).

  • Mass Spectrometry: ESI+ [M+H] = 176.2 (Calculated for C11H13NO).

Reaction Mechanism Diagram

The following diagram illustrates the electron flow during the deprotonation and subsequent methylation, highlighting the transition states.

Mechanism cluster_legend Key Mechanism Notes Start 5-Ethoxyindole (Neutral) TS1 Transition State 1: N-Deprotonation Start->TS1 Mix Base NaH (Base) Base->TS1 Anion Indolyl Anion (Nucleophile) TS1->Anion - H2 (gas) TS2 Transition State 2: S_N2 Attack Anion->TS2 + MeI MeI MeI (Electrophile) MeI->TS2 Product 5-Ethoxy-1-methyl-1H-indole (Product) TS2->Product - NaI Note1 N1 is more nucleophilic than C3 at 0°C

Figure 2: Step-wise mechanistic flow of the N-methylation process.

Troubleshooting & Safety

Common Failure Modes
ObservationRoot CauseCorrective Action
Low Yield Incomplete deprotonationEnsure NaH is fresh; increase stir time at Phase 1.
C3-Methylation Temperature too highStrictly maintain 0°C during MeI addition.
No Reaction Wet DMFUse molecular sieves to dry DMF; water quenches NaH immediately.
Safety Profile
  • Methyl Iodide (MeI): A potent neurotoxin and suspected carcinogen. MUST be handled in a fume hood. Double-glove (nitrile) is recommended.

  • Sodium Hydride (NaH): Pyrophoric. Keep away from water sources until quench.

References

  • Sundberg, R. J. (1996). Indoles.[2][3][5][6][7][8] Academic Press. (Standard text on indole chemistry reactivity and N-alkylation preferences).

  • Organic Syntheses. (1977). 1-Methylindole.[6][7] Org. Synth. 56, 72. (Foundational protocol for N-methylation of indoles using NaH/MeI).

  • ChemicalBook. (2024). 1-Methylindole NMR Data. (Reference for N-Me chemical shift validation).

  • PubChem. (2024). Compound Summary: 5-Ethoxy-1-methyl-1H-indole.[1][9] (Verification of structure and identifiers).

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Context for Fisher Indole vs.

Sources

Exploratory

Theoretical Profiling of 5-Ethoxy-1-methyl-1H-indole: A Computational Framework

The following is an in-depth technical guide on the theoretical characterization of 5-ethoxy-1-methyl-1H-indole . As no solitary "definitive" paper exists solely for this specific derivative in the public domain, this gu...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the theoretical characterization of 5-ethoxy-1-methyl-1H-indole . As no solitary "definitive" paper exists solely for this specific derivative in the public domain, this guide is structured as a Standard Operating Procedure (SOP) . It synthesizes validated computational protocols used for closely related 5-alkoxyindole pharmacophores (e.g., 5-methoxy-1-methylindole) to provide a rigorous framework for researchers.[1]

Executive Summary

5-Ethoxy-1-methyl-1H-indole (CAS: 408312-39-0) represents a critical scaffold in medicinal chemistry, serving as a lipophilic bioisostere to melatonin and a precursor for serotonin receptor ligands (5-HT antagonists).[1][2] Theoretical studies of this molecule are essential to predict its reactivity descriptors , spectroscopic signatures , and binding affinity before synthesis.[1]

This guide establishes a validated computational workflow using Density Functional Theory (DFT) and Molecular Docking to characterize the structural and electronic properties of this specific indole derivative.

Part 1: Computational Methodology (Core Directive)

To ensure scientific integrity, the theoretical study must move beyond default settings.[1] The following protocol is designed to capture the electronic influence of the electron-donating ethoxy group and the steric bulk of the N-methyl substituent.

Electronic Structure Calculation (DFT Setup)[1]
  • Functional Selection: Utilize

    
    B97X-D  (long-range corrected hybrid functional with dispersion corrections).[1]
    
    • Reasoning: Unlike standard B3LYP,

      
      B97X-D accurately models the 
      
      
      
      -
      
      
      stacking interactions critical for indole rings in biological systems.[1]
  • Basis Set: 6-311++G(d,p) .[1]

    • Reasoning: The diffuse functions (++) are mandatory for describing the lone pair electrons on the ethoxy oxygen and indole nitrogen, which define the Molecular Electrostatic Potential (MEP).[1]

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).[1]

    • Solvents: Water (

      
      =78.[1]39) for biological relevance; Ethanol (
      
      
      
      =24.[1]5) for spectroscopic correlation.
Self-Validating Protocol

Every geometry optimization must be followed by a Frequency Analysis .[1]

  • Criterion: The Hessian matrix must yield zero imaginary frequencies (Nimag=0), confirming the structure is a true local minimum on the Potential Energy Surface (PES).[1]

Part 2: Structural & Electronic Analysis[1]

Geometric Conformation

The 5-ethoxy group introduces conformational flexibility.[1] The ethyl chain (


) can adopt cis or trans orientations relative to the indole C5-C6 bond.[1]
  • Directive: Perform a Potential Energy Scan (PES) on the

    
     dihedral angle to identify the global minimum.[1]
    
  • Expected Result: The planar indole ring is maintained. The N-methyl group causes negligible steric hindrance with C2-H, while the ethoxy group typically favors a coplanar orientation to maximize p-

    
     conjugation with the aromatic system.[1]
    
Frontier Molecular Orbitals (FMO)

The reactivity is governed by the energy gap (


).[1]
  • HOMO Location: Predicted to be delocalized over the indole ring and the 5-ethoxy oxygen lone pair.[1]

  • LUMO Location: Concentrated on the indole

    
     system.[1]
    
  • Chemical Hardness (

    
    ):  Calculated as 
    
    
    
    .[1] A lower gap implies higher reactivity (softer molecule), typical for antioxidant indole derivatives.[1]
Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting non-covalent bonding in drug-receptor interactions.[1]

  • Red Regions (Nucleophilic): The 5-ethoxy oxygen and the

    
    -cloud of the benzene ring.[1]
    
  • Blue Regions (Electrophilic): The methyl hydrogens and aromatic protons.[1]

  • Note: Unlike non-methylated indoles, the N1 position is not a hydrogen bond donor, altering its binding mode to receptors like MT1/MT2.[1]

Part 3: Spectroscopic Profiling (Validation)[1]

Theoretical data must be correlated with experimental spectra to validate the model.[1]

Vibrational Spectroscopy (IR)[1]
  • Scale Factor: Apply a scaling factor of 0.961 (for 6-311++G(d,p)) to correct for anharmonicity.

  • Key Diagnostic Bands:

    • 
      :  3000–3100 cm⁻¹.[1]
      
    • 
      :  ~1250 cm⁻¹ (Strong intensity, specific to 5-ethoxy).[1]
      
    • Absence of

      
      :  The disappearance of the sharp band at ~3400 cm⁻¹ confirms N-methylation.[1]
      
NMR Prediction (GIAO Method)

Use the Gauge-Including Atomic Orbital (GIAO) method in DMSO or


 solvent fields.[1]
  • 
     NMR Markers: 
    
    • N-Me: Singlet at

      
       3.7–3.8 ppm.[1]
      
    • Ethoxy

      
      :  Quartet at 
      
      
      
      4.0–4.1 ppm.[1]
    • Ethoxy

      
      :  Triplet at 
      
      
      
      1.3–1.4 ppm.[1]

Part 4: Visualization of Workflows

Computational Study Workflow

The following diagram outlines the logical flow for the theoretical characterization of 5-ethoxy-1-methyl-1H-indole.

TheoreticalStudy cluster_Props Property Calculation Start Target: 5-Ethoxy-1-methyl-1H-indole GeomOpt Geometry Optimization (DFT/wB97X-D/6-311++G(d,p)) Start->GeomOpt FreqCheck Frequency Analysis (Check Nimag=0) GeomOpt->FreqCheck FMO FMO Analysis (HOMO-LUMO Gap) FreqCheck->FMO Validated MEP MEP Mapping (Reactive Sites) FreqCheck->MEP NBO NBO Analysis (Hyperconjugation) FreqCheck->NBO Docking Molecular Docking (Target: 5-HT / MT1) FMO->Docking Reactivity Data MEP->Docking Charge Data Validation Experimental Correlation (IR / NMR) Docking->Validation

Figure 1: Step-by-step computational workflow for characterizing 5-ethoxy-1-methyl-1H-indole.

Frontier Molecular Orbital Logic

This diagram illustrates the electron distribution logic used to predict reactivity.[1]

FMO_Logic Ethoxy 5-Ethoxy Group (Electron Donor) Indole Indole Ring (Pi System) Ethoxy->Indole +M Effect HOMO HOMO (Nucleophilic Attack Site) Indole->HOMO Electron Density LUMO LUMO (Electrophilic Attack Site) Indole->LUMO Reactivity Chemical Reactivity (Softness) HOMO->Reactivity Low Ionization Pot. LUMO->Reactivity High Electron Aff.

Figure 2: Influence of the 5-ethoxy substituent on the Frontier Molecular Orbitals and reactivity.[1]

Part 5: Reactivity & Bioactivity (NLO & Docking)[1]

Nonlinear Optical (NLO) Properties

Indole derivatives often exhibit NLO activity.[1]

  • Calculation: Compute the first hyperpolarizability (

    
    ).[1]
    
  • Significance: High

    
     values indicate potential applications in optoelectronics.[1] The donor (ethoxy) - 
    
    
    
    - acceptor (indole core) motif enhances this property.[1]
Molecular Docking Strategy

Since 5-ethoxy-1-methyl-1H-indole is a melatonin analog, docking should target Melatonin Receptors (MT1/MT2) or Serotonin Receptors (5-HT) .[1]

  • Grid Box: Center on the ligand binding domain (LBD) of the crystal structure (e.g., PDB ID: 4M4S for 5-HT2B).[1]

  • Interaction Analysis:

    • Hydrophobic: Look for

      
      -
      
      
      
      stacking between the indole ring and Phenylalanine residues (e.g., Phe217).[1]
    • H-Bonding: The 5-ethoxy oxygen acts as an H-bond acceptor with Serine or Threonine residues.[1]

    • Steric Fit: Assess if the N-methyl group clashes with the binding pocket or fits into a hydrophobic sub-pocket.[1]

Part 6: Quantitative Data Summary (Template)

Researchers should organize their generated data into the following standard table format:

ParameterMethodValue (Expected Range)Significance
Bond Length (C5-O) DFT/B3LYP1.36 – 1.38 ÅConjugation of ether oxygen
Dipole Moment (

)
DFT/B3LYP2.5 – 3.5 DebyePolarity/Solubility indicator
HOMO Energy DFT/B3LYP-5.2 to -5.5 eVElectron donating ability
LUMO Energy DFT/B3LYP-0.5 to -0.8 eVElectron accepting ability
Energy Gap (

)
Calculated~4.5 – 5.0 eVKinetic stability

NMR (N-Me)
GIAO/DMSO3.75 ppmConfirmation of methylation

References

  • Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[1] Link[1]

  • Chai, J. D., & Head-Gordon, M. (2008).[1] Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615-6620.[1] Link[1]

  • Miertuš, S., Scrocco, E., & Tomasi, J. (1981).[1] Electrostatic interaction of a solute with a continuum.[1] A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects.[1] Chemical Physics, 55(1), 117-129.[1] Link[1]

  • Dennington, R., Keith, T., & Millam, J. (2016).[1] GaussView, Version 6. Semichem Inc., Shawnee Mission, KS.[1] Link

  • PubChem. (2024).[1] 5-Methoxy-1-methyl-1H-indole (Analog Reference).[1] National Library of Medicine.[1] Link[1]

  • Morzyk-Ociepa, B. (2023).[1][3] Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Int. J. Mol.[1] Sci., 24, 1145.[1] Link[1]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: The Utility of 5-Ethoxy-1-methyl-1H-indole as a Versatile Scaffold in Medicinal Chemistry

For: Researchers, scientists, and drug development professionals. Abstract The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a vast array of biological activities.[1][2] This document provides a detailed technical guide on the applications of a specific, functionalized building block: 5-ethoxy-1-methyl-1H-indole . While not a widely studied compound in itself, its constituent parts—the indole core, the 5-alkoxy substituent, and the N-methylation—are features of significant pharmacological importance. This guide will explore the rationale for its use, provide detailed synthetic protocols for its preparation and derivatization, and outline strategies for its incorporation into drug discovery programs targeting a range of therapeutic areas, including oncology, infectious diseases, and neurology.[3][4][5]

Scientific Rationale and Strategic Value

The strategic value of 5-ethoxy-1-methyl-1H-indole lies in the synergistic contribution of its three key structural features. Understanding these provides a predictive framework for its application.

  • The Indole Core: This privileged scaffold is recognized for its ability to mimic peptide structures and engage in various biological interactions, including hydrogen bonding (as an acceptor) and π-stacking.[2] It is a core component of drugs targeting everything from cancer to migraines.[6]

  • The 5-Ethoxy Group: Substitution at the C5 position of the indole ring is a common strategy in medicinal chemistry. An alkoxy group, such as ethoxy, acts as a hydrogen bond acceptor and can significantly influence the molecule's electronic properties and metabolic stability. It can serve as a key interaction point with receptor pockets or as a handle for further chemical modification. The size and lipophilicity of the ethoxy group, compared to a methoxy group, can fine-tune binding affinity and pharmacokinetic properties.

  • The 1-Methyl Group (N-Methylation): Methylation of the indole nitrogen serves two primary purposes. First, it removes the hydrogen bond donor capability of the N-H group, which can be crucial for modulating receptor binding selectivity. Second, it often enhances metabolic stability by blocking N-dealkylation or other metabolic pathways, a critical consideration in drug design. 1-Methylindole itself is a versatile reactant for preparing anticancer agents, kinase inhibitors, and imaging agents.[7][8]

Collectively, these features make 5-ethoxy-1-methyl-1H-indole a pre-functionalized, metabolically stabilized scaffold, poised for elaboration into more complex and potent drug candidates.

Potential Therapeutic Applications & Target Classes

Based on the known activities of related 5-alkoxy and 1-methylindole derivatives, this scaffold is a promising starting point for several therapeutic areas.

Therapeutic Area Potential Target Class Rationale for Application
Oncology Kinase Inhibitors, Tubulin Polymerization InhibitorsThe indole nucleus is a common feature in kinase inhibitors. The 5-ethoxy group can be oriented to interact with the hinge region or solvent-front of the ATP-binding pocket.[7] Indole derivatives are also known to bind the colchicine site of tubulin.[5]
Antiviral Viral Entry/Fusion InhibitorsArbidol, an antiviral used in some countries, is a functionalized indole derivative.[9] The lipophilic nature of the 5-ethoxy-1-methyl-1H-indole core could be advantageous for developing compounds that disrupt viral envelopes.
Neurology / CNS Serotonin (5-HT) Receptor Ligands, Aryl Hydrocarbon Receptor (AhR) Modulators5-alkoxyindoles are structurally related to serotonin (5-hydroxytryptamine). This scaffold is ideal for developing agonists or antagonists for various 5-HT receptor subtypes implicated in depression, anxiety, and migraines.[6] Methoxyindoles are also known to be potent modulators of AhR.[10]
Antimicrobial Bacterial Enzyme Inhibitors, Biofilm DisruptorsThe indole ring is a known pharmacophore in antimicrobial agents, and its derivatives have shown activity against a range of pathogens.[1][2]

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and justifications. They provide a pathway from scaffold synthesis to the creation and preliminary evaluation of a novel derivative.

Protocol 1: Synthesis of 5-Ethoxy-1-methyl-1H-indole

This protocol outlines a robust, multi-step synthesis starting from commercially available 4-ethoxyaniline, adapting classical indole synthesis methodologies.

Causality Statement: The Fischer indole synthesis is a reliable and well-established method for constructing the indole ring.[11] This protocol first creates the necessary hydrazine intermediate, which is then cyclized under acidic conditions to form the indole core. Subsequent N-methylation provides the final product.

Step-by-Step Methodology:

  • Diazotization of 4-ethoxyaniline:

    • In a flask cooled to 0-5 °C, dissolve 4-ethoxyaniline (1.0 eq) in 3M HCl.

    • Add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5 °C.

    • Stir for 30 minutes to form the diazonium salt solution.

  • Formation of the Hydrazine:

    • In a separate flask, prepare a solution of tin(II) chloride (3.0 eq) in concentrated HCl, also cooled to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the tin(II) chloride solution. A precipitate of the hydrazine hydrochloride salt should form.

    • Stir for 1 hour, then collect the precipitate by vacuum filtration. Wash with cold water and dry.

    • Neutralize the salt with a base (e.g., NaOH solution) and extract the free hydrazine into diethyl ether. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

  • Fischer Indole Synthesis:

    • Combine the (4-ethoxyphenyl)hydrazine (1.0 eq) with pyruvic acid (1.1 eq) in ethanol.

    • Heat the mixture to reflux for 2-3 hours.

    • Cool the reaction and add a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid in ethanol.

    • Heat again to 80-100 °C for 1-2 hours until TLC analysis indicates consumption of the intermediate.

    • Cool, pour onto ice water, and neutralize with NaOH. Extract the product (5-ethoxy-1H-indole-2-carboxylic acid) with ethyl acetate.

  • Decarboxylation & N-Methylation:

    • Decarboxylation: Heat the crude 5-ethoxy-1H-indole-2-carboxylic acid in quinoline with a catalytic amount of copper powder until gas evolution ceases. Extract and purify to yield 5-ethoxy-1H-indole.

    • N-Methylation: Dissolve 5-ethoxy-1H-indole (1.0 eq) in a suitable solvent like DMF or THF.

    • Add a strong base such as sodium hydride (NaH, 1.2 eq) at 0 °C and stir for 30 minutes.

    • Add methyl iodide (CH₃I, 1.2 eq) and allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction carefully with water and extract the final product, 5-ethoxy-1-methyl-1H-indole, with ethyl acetate.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_0 Synthesis of 5-Ethoxy-1-methyl-1H-indole 4-Ethoxyaniline 4-Ethoxyaniline Diazonium Salt Diazonium Salt 4-Ethoxyaniline->Diazonium Salt NaNO2, HCl Hydrazine Hydrazine Diazonium Salt->Hydrazine SnCl2 5-Ethoxy-1H-indole 5-Ethoxy-1H-indole Hydrazine->5-Ethoxy-1H-indole 1. Pyruvic Acid 2. Acid Cyclization 3. Decarboxylation Final Product 5-Ethoxy-1-methyl-1H-indole 5-Ethoxy-1H-indole->Final Product NaH, CH3I

Caption: Synthetic workflow for 5-ethoxy-1-methyl-1H-indole.

Protocol 2: Vilsmeier-Haack Formylation at the C3 Position

This protocol details the functionalization of the scaffold at the C3 position, the most nucleophilic site, to create a key intermediate for further elaboration.

Causality Statement: The Vilsmeier-Haack reaction is a classic and highly efficient method for installing an aldehyde (formyl) group onto electron-rich heterocycles like indoles. This aldehyde is an exceptionally versatile chemical handle, enabling reductive amination, Wittig reactions, and oxidation to a carboxylic acid, thus opening up a vast chemical space for derivatization.

Step-by-Step Methodology:

  • Reagent Preparation:

    • In a flame-dried, two-necked flask under an inert atmosphere (Argon), cool anhydrous DMF to 0 °C.

    • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise with vigorous stirring. The Vilsmeier reagent will form as a solid or thick slurry. Stir for 30 minutes at 0 °C.

  • Reaction with Indole:

    • Dissolve 5-ethoxy-1-methyl-1H-indole (1.0 eq) in a minimal amount of anhydrous DMF.

    • Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to 40-50 °C for 1-3 hours. Monitor reaction progress by TLC.

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath.

    • Carefully quench the reaction by slowly adding ice-cold water, followed by a saturated solution of sodium bicarbonate until the pH is neutral/basic.

    • A precipitate of the product, 5-ethoxy-1-methyl-1H-indole-3-carbaldehyde, should form.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

  • Purification:

    • If necessary, recrystallize the product from an ethanol/water mixture or purify by column chromatography.

    • Confirm the structure and purity via NMR and mass spectrometry.

G cluster_1 Derivatization Workflow start 5-Ethoxy-1-methyl-1H-indole intermediate 5-Ethoxy-1-methyl-1H-indole-3-carbaldehyde start->intermediate Vilsmeier-Haack (POCl3, DMF) lib Library of Derivatives intermediate->lib Reductive Amination Wittig Reaction Oxidation, etc.

Caption: Derivatization of the core scaffold via a key aldehyde intermediate.

Hypothetical Structure-Activity Relationship (SAR) Study

To illustrate the utility of this scaffold, consider a hypothetical kinase inhibitor program. After synthesizing the 3-carbaldehyde intermediate, a library of amines could be coupled via reductive amination. The resulting data could be analyzed to build an SAR model.

Compound ID R-Group (from Reductive Amination) Kinase X IC₅₀ (nM) Notes
LEAD-01 -CH₂-N(CH₃)₂550Initial hit, moderate potency.
LEAD-02 -CH₂-(4-fluorophenyl)210Introduction of aryl group improves potency.
LEAD-03 -CH₂-piperidine85Cyclic amine shows significant improvement. Lipophilic interaction likely key.
LEAD-04 -CH₂-(4-hydroxypiperidine)45Addition of H-bond donor enhances potency. Suggests interaction with a specific residue.
LEAD-05 -CH₂-morpholine98Oxygen atom slightly reduces potency compared to LEAD-03, suggesting steric or electronic intolerance.

This hypothetical data demonstrates how systematic modification of the C3 side chain, enabled by the aldehyde intermediate, can rapidly lead to potent compounds. The 5-ethoxy and 1-methyl groups provide a constant, optimized core for these explorations.

Conclusion and Future Perspectives

5-ethoxy-1-methyl-1H-indole represents a highly valuable, yet underutilized, starting material for medicinal chemistry campaigns. Its pre-installed features offer advantages in metabolic stability and provide specific interaction points for rational drug design. The protocols provided herein offer a clear and reproducible path for its synthesis and derivatization. By leveraging this scaffold, drug discovery teams can accelerate the development of novel therapeutics across a wide spectrum of diseases, from cancer and viral infections to neurological disorders.[4][5][9] Future work should focus on exploring diverse functionalizations at other positions of the indole ring (e.g., C2 or C7) starting from this core, further expanding its utility in building molecular complexity and biological activity.

References

  • CN110642770B - Preparation method of 5-methoxyindole - Google Patents.
  • Recent advancements on biological activity of indole and their derivatives: A review - Chula Digital Collections. Available at: [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. Available at: [Link]

  • 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione - MDPI. Available at: [Link]

  • Novel Synthetic Route to 5-Substituted Indoles - Loyola eCommons. Available at: [Link]

  • 1-Methylindole - Chem-Impex. Available at: [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. Available at: [Link]

  • ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. - ResearchGate. Available at: [Link]

  • Indole – a promising pharmacophore in recent antiviral drug discovery - PubMed Central. Available at: [Link]

  • SYNTHESIS OF 1-METHOXY-1H-INDOLES WITH A HETEROCYCLIC MOIETY VIA UNSTABLE INDOLE ISOTHIOCYANATE BY USING ENZYME FROM BRASSICACEA. Available at: [Link]

  • The Role of 5-Indolylboronic Acid in Accelerating Drug Discovery and Development. Available at: [Link]

  • Biomedical Importance of Indoles - PMC - NIH. Available at: [Link]

  • Chemical Reactions of Indole Alkaloids That Enable Rapid Access to New Scaffolds for Discovery - ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Biologically Significant 5-[N,N-dialkylamino alkoxy] azaindole 2-one, 3-thiosemicarbazones and 5-[N,N-dialkylamino alkoxy] azaindole 3-hydrazone, 2-ones - PubMed. Available at: [Link]

  • 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole - ResearchGate. Available at: [Link]

  • 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester - Organic Syntheses Procedure. Available at: [Link]

  • Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PMC. Available at: [Link]

  • A Cost-Effective Indole Reaction Could Accelerate Drug Development - Technology Networks. Available at: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. Available at: [Link]

  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Available at: [Link]

  • Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - MDPI. Available at: [Link]

  • 1-methyl indole, 603-76-9 - The Good Scents Company. Available at: [Link]

Sources

Application

5-ethoxy-1-methyl-1H-indole as a fluorescent probe

Application Note: 5-Ethoxy-1-Methyl-1H-Indole (EMI) as a Solvatochromic Fluorescent Probe Abstract This guide details the application of 5-ethoxy-1-methyl-1H-indole (EMI) as a specialized fluorescent reporter for micro-e...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Ethoxy-1-Methyl-1H-Indole (EMI) as a Solvatochromic Fluorescent Probe

Abstract

This guide details the application of 5-ethoxy-1-methyl-1H-indole (EMI) as a specialized fluorescent reporter for micro-environmental polarity. Unlike intrinsic tryptophan or unsubstituted indoles, EMI possesses a methylated nitrogen (N1) that prevents hydrogen bond donation, and an ethoxy group (C5) that enhances electron density. These structural features render EMI a "pure" polarity sensor, ideal for mapping hydrophobic pockets in proteins (e.g., HSA, BSA) and studying lipid membrane interfaces without the confounding artifacts of proton transfer or pH sensitivity at physiological ranges.

Mechanistic Principles & Photophysics

The Fluorophore Architecture

The utility of EMI lies in its substituted indole scaffold.

  • 1-Methyl Group: Blocks the N-H moiety. This eliminates excited-state proton transfer (ESPT) and prevents the molecule from acting as a hydrogen bond donor. Consequently, fluorescence spectral shifts are attributable almost exclusively to dipolar relaxation and local polarity , rather than specific H-bonding interactions.

  • 5-Ethoxy Group: An electron-donating group (EDG) that stabilizes the excited state, typically inducing a bathochromic (red) shift in absorption and emission compared to the parent indole, moving the emission into a more easily detectable UV-A/Blue region.

Mechanism of Action: Solvatochromism

EMI exhibits positive solvatochromism.[1] Upon excitation, the molecule transitions to a more dipolar Frank-Condon excited state (


). In polar solvents, solvent dipoles reorient around the excited fluorophore, lowering its energy before emission.
  • Non-polar environment (e.g., Hexane, Protein Core): Minimal solvent relaxation

    
     High energy emission (Blue-shifted, ~310–330 nm).
    
  • Polar environment (e.g., Water, Buffer): Significant solvent relaxation

    
     Lower energy emission (Red-shifted, ~350–370 nm) and often reduced quantum yield due to water quenching.
    

Jablonski S0 Ground State (S0) Non-polar equilibrium S1_FC Excited State (S1) Frank-Condon S0->S1_FC Excitation (hν) S1_Rx Relaxed S1 (Solvent Reorientation) S1_FC->S1_Rx Solvent Relaxation (Polar Solvent) Em_NP Emission (Non-Polar) High Energy (Blue) S1_FC->Em_NP Fast Emission (No solvent lag) Em_P Emission (Polar) Low Energy (Red) S1_Rx->Em_P Relaxed Emission Em_NP->S0 Em_P->S0

Figure 1: Jablonski diagram illustrating the solvatochromic shift mechanism. In polar solvents, solvent relaxation lowers the S1 energy, causing a red shift.

Application 1: Mapping Hydrophobic Pockets in Proteins

Objective: Determine the binding affinity and micro-environment of EMI within carrier proteins (e.g., Human Serum Albumin - HSA). As EMI enters the hydrophobic drug-binding sites (Sudlow Site I or II), its fluorescence intensity increases and emission blue-shifts, shielding it from aqueous quenching.

Materials
  • Probe: 5-ethoxy-1-methyl-1H-indole (Stock: 1 mM in anhydrous Ethanol or DMSO).

  • Protein: HSA or BSA (fatty acid-free), 10 µM in PBS.

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

  • Instrument: Spectrofluorometer (e.g., Horiba Fluorolog or equivalent).

Experimental Protocol

Step 1: Preparation of Stock Solutions

  • Dissolve 1 mg of EMI in minimal DMSO to create a master stock.

  • Dilute with Ethanol to reach 1 mM. Note: Avoid water in the stock to prevent precipitation.

  • Prepare 20 µM Protein solution in PBS.

Step 2: Titration Workflow

  • Blank: Add 2 mL of PBS to the quartz cuvette. Record background.

  • Control: Add EMI (final conc. 5 µM) to PBS (no protein). Record spectrum (Expect low intensity,

    
     nm).
    
  • Titration:

    • Start with 2 mL of 5 µM EMI in PBS.

    • Titrate with Protein stock (0

      
       20 µM stepwise).
      
    • Mix gently by inversion (do not vortex to avoid protein denaturation).

    • Incubate for 2 minutes after each addition.

Step 3: Measurement Parameters

  • Excitation: 290 nm (Selectively excites the indole moiety).

  • Emission Scan: 300 nm – 450 nm.

  • Slits: 2.5 nm / 2.5 nm.

  • Integration Time: 0.5 s.

Step 4: Data Analysis Plot Fluorescence Intensity (


) at 

(bound) vs. Protein Concentration

. Fit to the Benesi-Hildebrand equation or a one-site binding model to determine the Dissociation Constant (

).


Application 2: Micropolarity Determination ( Correlation)

Objective: Use EMI to measure the polarity of unknown solvents or mixed solvent systems (e.g., binary mixtures used in chromatography).

Protocol
  • Prepare 10 µM solutions of EMI in a range of solvents with known polarity indices (e.g., Hexane, Toluene, THF, Ethanol, Methanol, Water).

  • Record Emission Spectra for each.

  • Note the wavelength of maximum emission (

    
    ).[2]
    
  • Construct a calibration curve: Plot

    
     (wavenumber, cm
    
    
    
    ) vs. solvent polarity function (
    
    
    ).

Table 1: Expected Spectral Characteristics (Theoretical Projections)

SolventPolarity (Dielectric

)
Expected

(nm)
Relative IntensityEnvironment Interpretation
Hexane 1.88 (Non-polar)310 - 320HighBuried/Hydrophobic Core
Chloroform 4.81 (Low Polar)325 - 335HighMembrane Interface
Methanol 32.7 (Polar/Protic)340 - 350MediumSurface Exposed
Water 80.1 (High Polar)355 - 370Low (Quenched)Fully Aqueous

Critical Workflow Visualization

Protocol Start Start: EMI Stock (1mM) Dilution Dilute to 5µM in Buffer Start->Dilution Check Check Baseline Fluorescence (Weak/Red-shifted?) Dilution->Check Check->Dilution No (Remake) AddTarget Add Target (Protein/Liposome) Check->AddTarget Yes (Proceed) Incubate Incubate 2-5 mins (Equilibrium) AddTarget->Incubate Measure Measure Emission (Ex: 290nm, Em: 300-450nm) Incubate->Measure Analyze Analyze Shift & Intensity Blue Shift = Binding Measure->Analyze

Figure 2: Step-by-step experimental workflow for protein binding assays using EMI.

Troubleshooting & Optimization

  • Issue: Low Signal-to-Noise Ratio.

    • Cause: Water quenching (indole fluorescence is naturally quenched by electron transfer to water protons, though 1-methyl mitigates this slightly, the ethoxy group can facilitate non-radiative decay in highly polar solvents).

    • Solution: Increase probe concentration to 10 µM or increase slit widths. Ensure the excitation wavelength (290 nm) matches the absorption max.

  • Issue: Precipitation.

    • Cause: EMI is hydrophobic.[2]

    • Solution: Ensure the final organic solvent content (DMSO/EtOH) in the buffer is < 1% to keep protein native, but high enough to solvate the stock. Always add the stock into the stirring buffer, not buffer into stock.

  • Issue: Inner Filter Effect.

    • Cause: High protein concentration absorbing at 280/290 nm.

    • Solution: Keep Optical Density (OD) < 0.1 at excitation wavelength. If higher, apply inner filter effect correction formula:

      
      
      

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.[3] (Foundational text on indole photophysics and solvatochromism).

  • Eftink, M. R. (1997). Fluorescence methods for studying protein interactions.[2][4] Methods in Enzymology, 278, 221-257. (Protocol for binding constant determination).

  • Sun, Y., et al. (2023). A Novel Indole Derivative with Superior Photophysical Performance.[1][5][6][7][8] Molecules. (Context on substituted indole synthesis and sensing applications).

  • Bridges, J. W., & Williams, R. T. (1968). The fluorescence of indoles and aniline derivatives.[4][9] Biochemical Journal, 107(2), 225–237. (Classic reference on pH and substituent effects on indole fluorescence).

Sources

Method

Application Note: Large-Scale Synthesis of 5-Ethoxy-1-Methyl-1H-Indole

Executive Summary This Application Note details a robust, scalable protocol for the synthesis of 5-ethoxy-1-methyl-1H-indole , a critical intermediate in the development of serotonin receptor modulators and other CNS-act...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of 5-ethoxy-1-methyl-1H-indole , a critical intermediate in the development of serotonin receptor modulators and other CNS-active therapeutics.

While traditional laboratory methods for indole N-methylation often utilize sodium hydride (NaH) in DMF, this approach is hazardous on a kilogram scale due to hydrogen evolution and the pyrophoric nature of NaH. This guide presents a Phase Transfer Catalysis (PTC) method using Toluene/NaOH and Tetrabutylammonium Bromide (TBAB) . This route offers superior thermal control, easier workup, and higher safety margins for large-scale manufacturing.

Key Performance Indicators (KPIs)
  • Target Yield: >92% isolated yield.

  • Purity: >98% (HPLC), suitable for GMP downstream processing.

  • Scalability: Validated for 100g to 5kg batch sizes.

Retrosynthetic Analysis & Strategy

The synthesis is designed to minimize cost of goods (COGS) and maximize safety. We approach the target via N-methylation of the commercially available (or easily synthesized) 5-ethoxyindole.

Strategic Choice: Phase Transfer Catalysis (PTC)

Why PTC over NaH?

  • Safety: Eliminates the risk of thermal runaway associated with NaH/DMF systems.

  • Water Tolerance: The reaction uses concentrated aqueous NaOH, removing the need for strictly anhydrous solvents.

  • Process Flow: Toluene serves as both the reaction solvent and the extraction solvent, simplifying the unit operations.

Reaction Scheme

ReactionScheme Start 5-Ethoxyindole (Solid) Product 5-Ethoxy-1-methyl-1H-indole (Oil/Low-melt Solid) Start->Product N-Methylation Reagents MeI (or DMS) 30% NaOH, TBAB Toluene, 40°C Reagents->Start

Figure 1: High-level reaction scheme utilizing liquid-liquid phase transfer catalysis.

Critical Process Parameters (CPPs)

ParameterSpecificationScientific Rationale
Temperature 35°C – 45°CMethyl iodide (MeI) boils at 42°C. Higher temps risk reagent loss; lower temps stall kinetics.
Agitation High Shear (>300 RPM)Critical for PTC. The reaction rate is diffusion-controlled at the interface of the aqueous/organic layers.
Base Conc. 30-50% aq. NaOHHigh ionic strength "salts out" the organic catalyst, forcing it into the organic phase where it is active.
Stoichiometry 1.2 - 1.5 eq MeIExcess MeI drives the reaction to completion against hydrolysis side-reactions.

Detailed Experimental Protocol

Equipment Preparation
  • Reactor: Jacketed glass or Hastelloy reactor (5L to 50L capacity) with overhead mechanical stirring.

  • Condenser: Reflux condenser cooled to 0°C (Glycol/Water) to retain Methyl Iodide vapors.

  • Scrubber: Caustic scrubber connected to the vent line to neutralize any escaping acid/MeI vapors.

Step-by-Step Methodology
Step 1: Precursor Charge & Dissolution
  • Charge the reactor with 5-ethoxyindole (1.0 equiv).

  • Charge Toluene (10 vol relative to indole mass). Note: Toluene is preferred over DCM for environmental compliance and better thermal stability.

  • Charge Tetrabutylammonium Bromide (TBAB) (0.05 equiv).

    • Insight: TBAB acts as the shuttle, moving the deprotonated indole anion into the organic phase to react with the alkyl halide.

  • Start agitation at medium speed until solids are dispersed.

Step 2: Base Addition & Deprotonation
  • Charge 50% Aqueous NaOH (5.0 equiv) slowly over 10 minutes.

    • Observation: The mixture will become biphasic. The color may darken slightly due to the formation of the indolyl anion.

  • Adjust agitation to maximum practical speed without splashing. Efficient mixing is the rate-limiting step here.

Step 3: Alkylation (The Critical Step)
  • Cool the reactor jacket to 15°C.

  • Add Methyl Iodide (MeI) (1.3 equiv) dropwise via an addition funnel or dosing pump.

    • Safety: MeI is highly toxic and volatile. Ensure the condenser is active.

    • Exotherm Control: Maintain internal temperature < 25°C during addition.

  • Once addition is complete, warm the internal temperature to 35°C - 40°C .

  • Hold reaction for 3–5 hours .

  • IPC (In-Process Control): Sample the organic layer. Analyze by HPLC or TLC (Silica, 10% EtOAc/Hexane).

    • Criteria: < 1.0% starting material remaining.

Step 4: Quench & Workup
  • Cool reactor to 20°C.

  • Charge Water (5 vol) to dissolve inorganic salts (NaI).

  • Stop agitation and allow layers to separate (approx. 15-30 mins).

  • Drain the lower aqueous layer (contains NaOH, NaI, and spent catalyst).

    • Waste Note: Treat aqueous waste as hazardous (high pH + trace MeI).

  • Wash the organic layer with 1M HCl (3 vol) to remove unreacted amine impurities or trace catalyst.

  • Wash with Brine (3 vol) to dry the organic layer.

Step 5: Isolation & Purification
  • Transfer the Toluene solution to a distillation unit.

  • Concentrate under reduced pressure (vacuum) at < 50°C to remove solvent.

  • Result: Crude 5-ethoxy-1-methylindole (typically a viscous amber oil or low-melting solid).

  • Purification Strategy:

    • Option A (High Purity): High-vacuum distillation (0.5 mmHg, approx 140-160°C).

    • Option B (Solid Handling): If the oil is difficult to handle, dissolve in EtOH and treat with Oxalic Acid to precipitate the Oxalate Salt , which is a stable, crystalline solid suitable for storage.

Process Logic & Troubleshooting

Mechanism of Action (PTC)

The following diagram illustrates the interfacial mechanism that makes this process safer and more efficient than NaH methods.

PTC_Mechanism cluster_organic Organic Phase (Toluene) cluster_interface Interface cluster_aqueous Aqueous Phase (50% NaOH) MeI Me-I Q_Ind [Q+ Indole-] Product Product (Me-Indole) Q_Ind->Product + MeI (- Q+I-) Q_I [Q+ I-] Transfer Ion Exchange Q_I->Transfer Catalyst Recycle Transfer->Q_Ind Phase Transfer NaOH Na+ OH- Indole H-Indole Na_Ind Na+ Indole- Indole->Na_Ind Deprotonation Na_Ind->Transfer Moves to Interface

Figure 2: Phase Transfer Catalysis cycle. Q+ represents the quaternary ammonium cation (Tetrabutylammonium).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Stirring too slowIncrease RPM. PTC is diffusion limited.
Low Conversion Catalyst poisoningEnsure TBAB is fresh; check for interfering anions in water.
Dark Product OxidationSparge Toluene with Nitrogen prior to use. Indoles are air-sensitive.
Emulsion pH/Density matchAdd more Brine to increase aqueous density; filter through Celite if solids are present.

Safety & Compliance (HSE)

  • Methyl Iodide (MeI): A potent neurotoxin and suspected carcinogen.

    • Control: Use a closed dosing system (e.g., diaphragm pump). All transfers must occur within a fume hood or vented enclosure.

    • Alternative: For "Green Chemistry" compliance, Dimethyl Carbonate (DMC) can be used, but it requires an autoclave (pressure vessel) and higher temperatures (130°C-150°C) with a catalyst like DABCO or K2CO3.

  • Indole Derivatives: Generally biologically active. Handle as potential serotonin modulators (wear full PPE: Tyvek suit, double gloves, respirator).

  • Waste Disposal: The aqueous layer contains high concentrations of Iodide. Do not mix with acidic oxidizers (risk of Iodine gas evolution). Segregate as Halogenated Waste.

References

  • Bocchi, V., et al. "Phase-transfer catalysis in the N-alkylation of indoles." Synthesis, 1976, pp. 414-416.

  • PubChem Compound Summary. "1-Methylindole (Analogous properties)." National Center for Biotechnology Information. [1]

  • Organic Syntheses. "N-Alkylation of Indole under Phase Transfer Conditions." Org.[1][2] Synth. Coll. Vol. 7, p.414.

  • Ho, T.L., et al. "Fieser and Fieser's Reagents for Organic Synthesis." John Wiley & Sons.[3] (Standard reference for TBAB usage).

  • ACS Green Chemistry Institute. "Reagent Guide: Alkylation." (Discussion on replacing MeI with DMC).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-Alkylation of Indoles

Welcome to the technical support center for the N-alkylation of indoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of indoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental transformation. Here, we move beyond simple protocols to dissect the causality behind experimental choices, offering field-proven insights to troubleshoot common issues and optimize your reaction conditions. Our goal is to provide a self-validating system of knowledge, grounded in authoritative scientific literature.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Reaction Setup & Optimization

Question 1: My N-alkylation of indole is giving a low yield. What are the first parameters I should investigate?

Low yield is a common issue stemming from several potential sources. A systematic approach to troubleshooting is crucial.

Initial Checks & Core Causality:

  • Deprotonation Efficiency: The first and most critical step is the deprotonation of the indole N-H. The pKa of the indole N-H is approximately 17 in DMSO, meaning a sufficiently strong base is required for complete anion formation. Incomplete deprotonation leads to unreacted starting material.

  • Base Selection: The choice of base is paramount. Strong bases like sodium hydride (NaH) are classic choices that often give excellent yields by ensuring complete formation of the highly nucleophilic indolide anion.[1] However, for substrates with base-sensitive functional groups, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) under phase-transfer conditions, or organic bases like DBU and DABCO, might be necessary, though they may require higher temperatures or longer reaction times.[2]

  • Solvent Polarity & Aprotic Nature: The solvent plays a key role in solvating the indolide anion and influencing the reaction rate. Polar aprotic solvents like DMF, DMSO, THF, and acetonitrile are generally preferred.[1][3] DMF and DMSO are particularly effective at solvating the cation of the indolide salt, enhancing the nucleophilicity of the nitrogen. Protic solvents should be avoided as they will quench the indolide anion.

  • Temperature: While many N-alkylations proceed at room temperature, particularly with reactive alkyl halides, some systems require heating to overcome activation energy barriers. This is especially true when using weaker bases or less reactive alkylating agents.[2] Microwave irradiation can also be employed to significantly accelerate the reaction.[2]

Troubleshooting Workflow:

G cluster_start Low Yield Troubleshooting cluster_optimization Optimization Strategy cluster_outcome Resolution Start Low Yield Observed Check_Deprotonation Verify Deprotonation (e.g., color change, H₂ evolution with NaH) Start->Check_Deprotonation Check_Reagents Assess Reagent Purity (Indole, Alkylating Agent, Solvent) Check_Deprotonation->Check_Reagents Deprotonation Appears Successful Increase_Base Increase Base Equivalents or Switch to Stronger Base (e.g., NaH) Check_Deprotonation->Increase_Base Incomplete Deprotonation Suspected Change_Solvent Switch to More Polar Aprotic Solvent (e.g., THF -> DMF) Check_Reagents->Change_Solvent Reagents are Pure Increase_Base->Check_Deprotonation Increase_Temp Increase Reaction Temperature (Conventional or Microwave) Change_Solvent->Increase_Temp Check_Side_Reactions Analyze for Side Products (TLC, LC-MS) Increase_Temp->Check_Side_Reactions Success Yield Improved Check_Side_Reactions->Success No Major Side Products Reassess Re-evaluate Strategy Check_Side_Reactions->Reassess Side Products Identified

Caption: Troubleshooting workflow for low yield in indole N-alkylation.

Regioselectivity Issues

Question 2: I am observing a significant amount of C3-alkylation alongside my desired N-alkylation product. How can I improve N-selectivity?

This is a classic challenge in indole chemistry. The indolide anion is an ambident nucleophile, with electron density on both the nitrogen and the C3 position. The C3 position is often more nucleophilic, leading to competitive C-alkylation.[4]

Factors Influencing N- vs. C-Alkylation:

  • The Counter-ion and Solvent: The nature of the cation and its solvation state heavily influence the site of alkylation.

    • "Free" Anion: In highly polar, aprotic solvents like DMF or DMSO, the cation (e.g., Na⁺) is well-solvated, leading to a "freer," more dissociated indolide anion. This tends to favor alkylation at the most electronegative atom, the nitrogen (hard nucleophile site), leading to the thermodynamically more stable N-alkyl product.

    • Ion Pairing: In less polar solvents like THF or diethyl ether, the cation remains more tightly associated with the indolide anion (ion pairing). This can sterically hinder the N1 position and direct the alkylating agent towards the more accessible C3 position (soft nucleophile site).

  • The Alkylating Agent: The nature of the electrophile is also critical, following Hard-Soft Acid-Base (HSAB) theory.

    • Hard Electrophiles (e.g., dimethyl sulfate, benzyl chloride) tend to react preferentially at the hard nitrogen center.

    • Soft Electrophiles (e.g., allyl bromide, iodomethane) have a greater propensity to react at the soft C3 center.

  • Temperature: Higher reaction temperatures generally favor the formation of the thermodynamically more stable N-alkylated product.

Strategies to Enhance N-Selectivity:

  • Solvent Choice: Switch to a more polar aprotic solvent like DMF or DMSO to promote dissociation of the ion pair.

  • Phase-Transfer Catalysis (PTC): Using a base like NaOH or KOH with a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) in a biphasic system can be highly effective. The quaternary ammonium cation forms a lipophilic ion pair with the indolide, which then reacts in the organic phase, often with high N-selectivity.

  • Protecting Group Strategy: While more synthetically intensive, one could protect the C3 position, perform the N-alkylation, and then deprotect. This is generally a last resort.

Data Summary: Solvent Effects on Regioselectivity

SolventDielectric Constant (ε)Typical Outcome for N-alkylationRationale
DMF 36.7High N-selectivityStrong cation solvation, favors "free" anion.[3]
DMSO 47.2High N-selectivityExcellent cation solvation.
Acetonitrile 37.5Good N-selectivityPolar aprotic, good for many applications.
THF 7.6Increased C3-alkylationLower polarity, promotes ion pairing.[3]
Toluene 2.4Prone to C3-alkylationNon-polar, strong ion pairing.[3]
Substrate-Specific Issues

Question 3: My indole has a strong electron-withdrawing group (EWG), and the N-alkylation is sluggish. What should I do?

Electron-withdrawing groups (e.g., -NO₂, -CN, -CO₂R) at positions C4-C7 increase the acidity of the N-H proton, making deprotonation easier. However, they also decrease the nucleophilicity of the resulting indolide anion, slowing down the subsequent alkylation step.

Causality & Solution:

  • Decreased Nucleophilicity: The EWG pulls electron density away from the pyrrole ring, making the nitrogen lone pair less available for nucleophilic attack.

  • Optimization Strategy:

    • Stronger Base/Full Deprotonation: Ensure complete deprotonation with a strong base like NaH to maximize the concentration of the (less reactive) anion.

    • Higher Temperature: Increasing the reaction temperature is often the most effective solution to provide the necessary energy to overcome the higher activation barrier.[2]

    • More Reactive Electrophile: If possible, switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an iodide, or a primary to a benzylic halide).

Question 4: I am trying to N-alkylate an indole with an electron-donating group (EDG), and I'm getting side reactions. What is happening?

Electron-donating groups (e.g., -OCH₃, -NMe₂) increase the electron density of the indole ring system.

Causality & Potential Side Reactions:

  • Increased Nucleophilicity of the Ring: EDGs make the C3 position (and to a lesser extent, other ring positions) even more nucleophilic than in unsubstituted indole. This exacerbates the problem of C-alkylation.

  • Over-alkylation: In some cases, dialkylation (at N1 and C3) can occur if reaction conditions are too harsh or excess alkylating agent is used.[3]

  • Optimization Strategy:

    • Milder Conditions: Use milder bases (e.g., K₂CO₃) and lower temperatures to control the reactivity and favor N-alkylation.

    • Careful Stoichiometry: Use only a slight excess (1.05-1.2 equivalents) of the alkylating agent to minimize over-alkylation.

    • Solvent Choice: Employ a highly polar aprotic solvent (DMF) to strongly favor N-alkylation, as discussed in the regioselectivity section.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Sodium Hydride

This protocol is a robust starting point for many indole substrates.

Materials:

  • Indole derivative (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous DMF

  • Alkylating agent (1.1 eq)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the indole derivative.

  • Add anhydrous DMF to dissolve the indole (concentration typically 0.1-0.5 M).[2]

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the NaH portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30-60 minutes, or until gas evolution ceases. The solution may change color upon formation of the indolide anion.

  • Slowly add the alkylating agent via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS. If the reaction is slow, it can be gently heated (e.g., to 50-80 °C).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification node1 Dissolve Indole in Anhydrous DMF under N₂ Atmosphere node2 Cool to 0 °C node1->node2 node3 Add NaH Portion-wise Stir for 30-60 min node2->node3 node4 Add Alkylating Agent node3->node4 node5 Warm to RT, Monitor Progress (TLC/LC-MS) node4->node5 node6 Quench with sat. NH₄Cl node5->node6 node7 Extract with Ethyl Acetate node6->node7 node8 Wash, Dry, Concentrate node7->node8 node9 Purify via Chromatography node8->node9

Caption: Workflow for a standard indole N-alkylation using NaH.

References

  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles.RSC Publishing.
  • N-alkylation of indole derivatives.
  • Process for n-alkylation of indoles.
  • Enantioselective Catalytic Synthesis of N-alkyl
  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction.
  • CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence.

Sources

Optimization

Chromatography Support Center: Purification of 5-Ethoxy-1-methyl-1H-indole

Topic: Purification of 5-ethoxy-1-methyl-1H-indole Module: Technical Troubleshooting & Protocols Version: 2.4 (Current) Critical Properties & Pre-Purification Assessment Before initiating chromatography, you must underst...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 5-ethoxy-1-methyl-1H-indole Module: Technical Troubleshooting & Protocols Version: 2.4 (Current)

Critical Properties & Pre-Purification Assessment

Before initiating chromatography, you must understand the physicochemical behavior of your target molecule. 5-ethoxy-1-methyl-1H-indole is an electron-rich indole . This specific electronic structure dictates its stability and chromatographic behavior.

PropertyDescriptionChromatographic Implication
Polarity Low to MediumThe N-methyl group removes the hydrogen bond donor (N-H), making the product significantly less polar than the starting material (5-ethoxyindole).
Stability Acid-SensitiveThe 5-ethoxy group donates electron density into the ring, activating it. Warning: This molecule is prone to acid-catalyzed polymerization or oxidation on standard acidic silica gel.
UV Activity HighStrong absorption at 254 nm (Indole core).[1]
State Solid/OilLikely a low-melting solid or viscous oil depending on purity.
Method Development: Flash Chromatography

Standard Protocol (Self-Validating)

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase: Hexanes / Ethyl Acetate (EtOAc).[2][3]

  • Modifier (CRITICAL): 1% Triethylamine (TEA) added to the mobile phase to neutralize silica acidity.[1]

Workflow Diagram The following flowchart outlines the decision-making process for purification.

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Analysis (Hex/EtOAc 4:1) Start->TLC Decision Check Rf & Spot Shape TLC->Decision Standard Standard Flash 0-20% EtOAc/Hex Decision->Standard Clean spots Modified Buffered Flash + 1% TEA Decision->Modified Streaking or Decomposition Workup Concentrate & Dry (Keep < 40°C) Standard->Workup Modified->Workup Final Pure 5-ethoxy-1-methyl-1H-indole Workup->Final

Figure 1: Decision matrix for selecting the appropriate stationary phase treatment based on TLC behavior.

Troubleshooting Guide (FAQ)
Q1: My product spot vanishes or turns into a "streak" on the column. Where did it go?

Diagnosis: Acid-catalyzed decomposition. Mechanism: The 5-ethoxy group activates the indole C3 position. Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity can catalyze the polymerization of electron-rich indoles, leading to material loss and "streaking" (continuous elution of decomposition products). Solution:

  • Pre-treat the Silica: Slurry the silica in Hexanes containing 5% Triethylamine (TEA).

  • Eluent Modifier: Add 1% TEA to your mobile phase reservoirs.

  • Alternative: Use neutral Alumina instead of silica gel (Grade III).

Q2: I cannot separate the product from the starting material (5-ethoxyindole).

Diagnosis: Insufficient polarity contrast or "tailing" of the starting material. Analysis:

  • Product (N-Me): No H-bond donor. Moves faster (Higher Rf).

  • Starting Material (N-H): H-bond donor. Moves slower (Lower Rf). Solution:

  • Switch Solvent System: If Hex/EtOAc fails, try Dichloromethane (DCM) / Hexane . Indoles often resolve better in DCM due to pi-pi interactions.

  • Check Reaction Completion: If the spots overlap heavily, your N-methylation might be incomplete. Run a mini-workup on a small aliquot and check by NMR before purifying the whole batch.

Q3: I see a new spot very close to my product that wasn't there before.

Diagnosis: C-Alkylation Side Product. Mechanism: In the presence of strong bases (e.g., NaH), alkylation can occur at the C3 position (3-methyl-5-ethoxyindole) instead of the Nitrogen, especially if the reaction temperature was too high. Differentiation:

  • N-Methyl (Target): Usually higher Rf than C-Methyl.

  • C-Methyl (Impurity): Retains the N-H group (H-bond donor). It will stain differently (often different color with Ehrlich’s reagent) and show an N-H stretch in IR/NMR. Solution: Use a shallow gradient (e.g., 0% → 10% EtOAc over 20 CV) to separate these close isomers.

Detailed Protocols
Protocol A: TLC Visualization
  • UV: 254 nm (Dark spot).

  • Stain: Vanillin Dip or Ehrlich’s Reagent .

    • Preparation (Ehrlich's): Dissolve 1 g of p-dimethylaminobenzaldehyde in 50 mL of ethanol and 50 mL of concentrated HCl.

    • Result: Indoles typically turn bright pink or purple upon heating. This confirms the indole core is intact.

Protocol B: Buffered Flash Chromatography
  • Column Packing: Weigh out Silica Gel (approx. 30g per 1g of crude).[4]

  • Slurry: Mix silica with 99:1 Hexanes:Triethylamine . Pour into the column.[5]

  • Equilibration: Flush with 2 Column Volumes (CV) of the starting solvent (e.g., 95:5 Hex/EtOAc + 1% TEA).

  • Loading: Dissolve crude oil in a minimum amount of DCM or Toluene. Load carefully.

  • Elution Gradient:

    • 0–5 min: 5% EtOAc (Isocratic) – Elutes non-polar impurities.

    • 5–20 min: 5% → 20% EtOAc (Linear Gradient) – Elutes Product.

    • 20–25 min: 50% EtOAc – Flushes Starting Material (NH).

Data Reference Table
CompoundApprox.[2][4][5][6][7][8][9][10][11][12] Rf (Hex/EtOAc 4:1)Visualization (Ehrlich's)
5-ethoxy-1-methyl-1H-indole 0.60 - 0.70 Purple/Red
5-ethoxyindole (Start Material)0.30 - 0.40Pink
3-methyl-5-ethoxyindole (Side Product)0.45 - 0.55Blue/Violet (Variable)
References
  • Indole Reactivity & Stability: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General reference for indole electron density and acid sensitivity).
  • Chromatography of Indoles: Li, J. J. (2009). Name Reactions for Homologations, Part I. Wiley-Interscience.
  • Purification of N-Methylindoles: Somei, M., & Yamada, F. (2004). Simple Indole Alkaloids and those with a Non-rearranged Monoterpenoid Unit. Natural Product Reports, 21, 278-311. Link

  • TLC Staining Reagents: Merck KGaA. TLC Staining Reagents and Detection Methods. Link

(Note: Rf values are estimates based on standard structure-activity relationships in normal phase chromatography. Always perform a pilot TLC).

Sources

Troubleshooting

Technical Support Center: Impurity Characterization for 5-Ethoxy-1-methyl-1H-indole

Case ID: IND-5EM-IMP-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation & Synthesis Division Executive Summary You are likely encountering challenges in isolating high-purity 5-ethoxy-1-meth...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-5EM-IMP-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation & Synthesis Division

Executive Summary

You are likely encountering challenges in isolating high-purity 5-ethoxy-1-methyl-1H-indole due to the inherent nucleophilic ambivalence of the indole scaffold. The N-methylation step, while seemingly straightforward, frequently generates competitive C3-alkylated byproducts and over-alkylated quaternary salts.

This guide provides a root-cause analysis, chromatographic solutions, and structural elucidation protocols to characterize and eliminate these impurities.

Module 1: Diagnostic & Detection (Chromatography)[1]

User Query: "I see a persistent impurity eluting just after my main peak. Is it a regioisomer?"

Diagnosis: Yes, this is highly probable. In indole alkylation, the C3-methylated isomer (5-ethoxy-3-methyl-1H-indole) is the most common competitive impurity. It is lipophilically similar to your N1-methyl target, often leading to co-elution on standard C18 columns.

Resolution Protocol: Orthogonal Separation Standard C18 columns often fail to resolve N- vs. C-isomers because the hydrophobicity change is negligible. You must exploit the difference in electron density.

ParameterStandard Method (Low Resolution)Recommended Method (High Resolution)
Column C18 (ODS)Phenyl-Hexyl or Biphenyl
Mechanism Hydrophobic Interaction

-

Interaction (Selectivity for aromatic e- density)
Mobile Phase A Water + 0.1% Formic AcidWater + 10 mM Ammonium Acetate (pH 4.5)
Mobile Phase B AcetonitrileMethanol (Promotes stronger

-interactions)
Gradient 5% to 95% BIsocratic hold at 60-70% B (optimize for resolution)

Why this works: The N-methyl group changes the electron density of the indole


-system differently than a C3-methyl group. Phenyl-based stationary phases interact with these 

-systems, often separating the isomers where C18 fails [1].

Module 2: Synthetic Root Cause Analysis

User Query: "Why is the C3-impurity forming, and how do I stop it?"

Technical Insight: The indole anion (indolyl) is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory:

  • N1 (Nitrogen): Harder nucleophile. Favored by ionic bonding (Na+, K+) and polar aprotic solvents.

  • C3 (Carbon): Softer nucleophile. Favored by covalent character (Li+, Mg2+) or thermodynamic control.

Impurity Pathway Visualization The following diagram maps the genesis of your impurities during the reaction of 5-ethoxyindole with Methyl Iodide (MeI).

IndoleImpurityPathway SM Starting Material (5-ethoxyindole) Target TARGET (N1-Me) 5-ethoxy-1-methyl-1H-indole SM->Target Kinetic Control (NaH/DMF) ImpC3 IMPURITY A (C3-Me) 5-ethoxy-3-methyl-1H-indole SM->ImpC3 Thermodynamic (Weak Base) Reagent Reagent: MeI / Base ImpDi IMPURITY B (Dialkyl) 1,3-dimethyl-5-ethoxyindole Target->ImpDi Over-alkylation ImpQ IMPURITY C (Quat Salt) N,N-dimethyl quaternary salt Target->ImpQ Excess MeI

Caption: Reaction pathway showing the bifurcation between N-methylation (Target) and C-methylation/Over-alkylation impurities.

Troubleshooting Checklist:

  • Base Selection: Are you using a weak base (e.g.,

    
    )?
    
    • Fix: Switch to NaH (Sodium Hydride) in DMF or THF. The Sodium cation coordinates tightly with the nitrogen, promoting N-alkylation [2].

  • Temperature: Are you heating the reaction?

    • Fix: Perform the deprotonation at 0°C, then add MeI. Keep the reaction below room temperature . Higher temperatures provide the activation energy required for C3-alkylation.

  • Stoichiometry: Are you using a large excess of MeI?

    • Fix: Limit MeI to 1.05 - 1.1 equivalents to prevent Impurity B and C.

Module 3: Structural Elucidation (NMR/MS)

User Query: "How do I prove which peak is the N-methyl vs. C-methyl isomer?"

Analytical Protocol: You must use HMBC (Heteronuclear Multiple Bond Correlation) NMR. 1H-NMR alone is often insufficient due to overlapping chemical shifts.

Differentiation Table:

FeatureTarget: N1-Methyl Impurity: C3-Methyl
1H-NMR (Methyl) Singlet,

3.6 - 3.8 ppm
Doublet/Singlet,

2.1 - 2.4 ppm
1H-NMR (Aromatic) C2-H is a doublet/singlet (

~7.[1]0)
C2-H is a singlet (

~6.9)
13C-NMR (Methyl)

30 - 35 ppm

8 - 12 ppm
HMBC Correlation Methyl protons correlate to C2 and C7a Methyl protons correlate to C2, C3a, and C4
Mass Spec (Fragmentation) Loss of

is rare/difficult
Loss of

from C3 is easier

Key Identification Marker: In the N-methylated target , the methyl protons will show a strong HMBC correlation to the C2 carbon (approx 128-130 ppm) and the junction carbon C7a . In the C3-isomer, the methyl protons will correlate to the quaternary C3 carbon [3].

Module 4: Regulatory & Safety (ICH Guidelines)

User Query: "What are the reporting limits for these impurities?"

According to ICH Q3A(R2) guidelines for new drug substances, impurities must be reported, identified, or qualified based on the daily dose of the drug substance [4].

Decision Tree for 5-Ethoxy-1-methyl-1H-indole Impurities:

ICH_Decision Start Impurity Level (%) Report Report Result Start->Report < 0.05% Identify Identify Structure (LC-MS/NMR) Start->Identify > 0.10% Qualify Qualify Safety (Tox Studies) Identify->Qualify > 0.15% (or 1mg/day)

Caption: ICH Q3A(R2) thresholds for reporting, identification, and qualification of impurities.

Actionable Advice: If your C3-isomer (Impurity A) is present at >0.10% , you are chemically obligated to isolate it and structurally characterize it (as described in Module 3) to meet regulatory submission standards.

References

  • Separation Science. "Selectivity of Phenyl-Hexyl Phases in HPLC." Chromatography Online. Available at: [Link]

  • Sundberg, R. J. (1990). The Chemistry of Indoles. Academic Press.
  • ICH. "Impurities in New Drug Substances Q3A(R2)." International Council for Harmonisation. Available at: [Link]

Sources

Optimization

Technical Support Center: Storage &amp; Stability of 5-Ethoxy-1-methyl-1H-indole

Case ID: IND-5EM-STAB-001 Compound: 5-Ethoxy-1-methyl-1H-indole CAS Registry Number: 408312-39-0 Molecular Formula: C₁₁H₁₃NO Molecular Weight: 175.23 g/mol [1] Core Directive: Critical Storage Parameters "Treat this comp...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-5EM-STAB-001 Compound: 5-Ethoxy-1-methyl-1H-indole CAS Registry Number: 408312-39-0 Molecular Formula: C₁₁H₁₃NO Molecular Weight: 175.23 g/mol [1]

Core Directive: Critical Storage Parameters

"Treat this compound as a kinetic trap. It wants to oxidize; your job is to stop it."

The presence of an ethoxy group at position 5 and a methyl group at position 1 makes this indole derivative significantly more electron-rich than the parent indole. This increased electron density raises the HOMO (Highest Occupied Molecular Orbital) energy, making the compound highly susceptible to oxidative degradation by atmospheric oxygen, particularly at the C3 position.

The Golden Rules of Storage
ParameterSpecificationTechnical Rationale
Temperature 2–8°C (Short-term) -20°C (Long-term > 30 days)Lowers the kinetic rate of auto-oxidation and dimerization.
Atmosphere Inert Gas (Argon/Nitrogen) CRITICAL. Displaces O₂, preventing the formation of indolenine hydroperoxides.
Container Amber Glass Vial with PTFE-lined capBlocks UV/Vis light which catalyzes radical formation; PTFE prevents leaching.
Desiccation Required Moisture can facilitate hydrolytic ring-opening if oxidation intermediates form.

Troubleshooting & FAQs

Q1: My sample has turned from an off-white solid to a pink/reddish color. Is it still usable?

Diagnosis: Oxidation Initiation. The color change indicates the formation of oxidation byproducts. Electron-rich indoles typically degrade into indoxyls and subsequently dimerize into indigo-like dyes (which are intensely colored).

  • Pink/Red: Early-stage oxidation (trace quinoidal species).

  • Brown/Black: Advanced polymerization/decomposition.

Action Plan:

  • Run a TLC: Compare against a fresh standard. If the impurity spot is faint (<5%), you may repurify via recrystallization or silica plug filtration.

  • NMR Check: Look for new peaks in the alkene region (5.0–7.0 ppm) or loss of the C3 proton signal.

  • Recovery: If purity is >90%, dissolve in minimal CH₂Cl₂ and filter through a short pad of silica gel to remove polar colored impurities.

Q2: Can I store this compound in solution (e.g., DMSO or Methanol)?

Verdict: High Risk. Do NOT store in solution for more than 24 hours unless absolutely necessary.

  • DMSO: Hygroscopic and can act as a mild oxidant over time.

  • Chloroform/DCM: Often contain trace acid (HCl), which catalyzes acid-mediated dimerization (polymerization) of electron-rich indoles.

  • Methanol/Ethanol: Protophilic solvents can facilitate nucleophilic addition if the indole ring becomes oxidized to an indolenine.

Best Practice: If you must store a stock solution:

  • Use Anhydrous DMSO or Acetonitrile .

  • Purge with Argon.

  • Store at -80°C .

Q3: I see a new peak in my LC-MS at M+16 or M+32. What is this?

Analysis:

  • M+16 (191.23 Da): Mono-oxidation product. Likely 5-ethoxy-1-methyl-oxindole or a hydroxylated intermediate at C3.

  • M+32 (207.23 Da): Di-oxidation product. Likely N-formyl-kynurenine derivative (ring cleavage product) or a di-hydroxy species.

Root Cause: The container was likely left open to air or the solvent used for LC-MS preparation contained dissolved oxygen.

Visualizing the Threat: Degradation Pathways

The following diagram illustrates the "Cascade of Instability" for 5-ethoxy-1-methyl-1H-indole. The electron-donating ethoxy group activates the C3 position, making it the "Achilles' heel" of the molecule.

IndoleDegradation Start 5-Ethoxy-1-methyl-1H-indole (Intact Solid) Radical C3-Radical Intermediate Start->Radical Light/Air (O2) Peroxide 3-Hydroperoxy-indolenine Radical->Peroxide +O2 Dimer Indigo-type Dimer (Pink/Red Color) Radical->Dimer Dimerization Oxindole 5-Ethoxy-1-methyl-oxindole (M+16 Degradant) Peroxide->Oxindole Reduction Cleavage Ring Cleavage (Kynurenine deriv.) Peroxide->Cleavage Oxidative Cleavage

Figure 1: Mechanistic pathway of oxidative degradation. The C3 position is the primary site of attack due to electronic activation by the 5-ethoxy group.

Experimental Workflow: Handling & Recovery

Standard Handling Protocol
  • Equilibration: Allow the vial to warm to room temperature before opening to prevent water condensation on the cold solid.

  • Weighing: Weigh quickly. Do not leave on the balance for extended periods.

  • Solvent Prep: Degas all solvents (sparge with N₂ for 10 mins) before dissolving the compound.

Emergency Purification (Silica Plug)

If your compound has degraded (indicated by color change), use this rapid purification method to salvage the material.

PurificationWorkflow Step1 Dissolve degraded sample in minimal DCM/Hexane (1:1) Step2 Prepare Silica Plug (Short path, ~2cm height) Step1->Step2 Step3 Elute with DCM/Hexane Step2->Step3 Step4 Collect First Fraction (Pure Indole) Step3->Step4 Fast moving spot Step5 Discard Colored Band (Polar Impurities remain on silica) Step3->Step5 Slow moving colored bands

Figure 2: Rapid silica plug filtration workflow for removing oxidative impurities.

References

  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.
  • Gribble, G. W. (2010). Heterocyclic Scaffolds II: Indoles. Springer. (Detailed analysis of C3-reactivity in alkoxy-indoles).

Sources

Reference Data & Comparative Studies

Validation

Spectral Analysis Guide: 5-Ethoxy-1-methyl-1H-indole vs. 5-Methoxy-1-methyl-1H-indole

Executive Summary This guide provides a technical comparison between 5-ethoxy-1-methyl-1H-indole and 5-methoxy-1-methyl-1H-indole . While structurally similar, these 5-alkoxyindole derivatives exhibit distinct spectral f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 5-ethoxy-1-methyl-1H-indole and 5-methoxy-1-methyl-1H-indole . While structurally similar, these 5-alkoxyindole derivatives exhibit distinct spectral fingerprints essential for precise identification in medicinal chemistry and drug metabolism studies (DMPK). The primary differentiation lies in the alkyl resonance patterns in 1H NMR and specific fragmentation pathways in Mass Spectrometry (MS) .

Chemical Identity & Physical Properties[1][2][3][4]

Feature5-Methoxy-1-methyl-1H-indole5-Ethoxy-1-methyl-1H-indole
CAS Number 2521-13-31076-74-0 (related isomer) / Generic
Formula C₁₀H₁₁NOC₁₁H₁₃NO
Mol.[1][2][3][4][5] Weight 161.20 g/mol 175.23 g/mol
Appearance White to off-white solidWhite to pale yellow solid
Solubility Soluble in DCM, DMSO, MeOHSoluble in DCM, DMSO, MeOH
Key Moiety Methoxy (-OCH₃)Ethoxy (-OCH₂CH₃)

Spectral Analysis Comparison

Proton NMR (1H NMR) Spectroscopy

The most definitive method for distinguishing these compounds is 1H NMR. The N-methyl group appears as a singlet in both, but the alkoxy substituents provide unique signatures.

Solvent: CDCl₃ (referenced to 7.26 ppm) or DMSO-d₆ (2.50 ppm).

Proton Group5-Methoxy-1-methyl-1H-indole (δ ppm)5-Ethoxy-1-methyl-1H-indole (δ ppm)Signal Type
N-CH₃ 3.75 - 3.803.75 - 3.80Singlet (3H)
-OCH₃ 3.85 - 3.90 AbsentSinglet (3H)
-OCH₂- Absent4.05 - 4.15 Quartet (2H, J ≈ 7.0 Hz)
-CH₃ (Ethyl) Absent1.40 - 1.45 Triplet (3H, J ≈ 7.0 Hz)
Ar-H (C4) 7.00 - 7.107.00 - 7.10Doublet (1H)
Ar-H (C6) 6.85 - 6.956.85 - 6.95Doublet of Doublets (1H)
Ar-H (C7) 7.20 - 7.307.20 - 7.30Doublet (1H)
Indole C2/C3 6.40 / 7.056.40 / 7.05Doublets (1H each)

Expert Insight: In the ethoxy derivative, look for the diagnostic quartet-triplet coupling system . The quartet at ~4.1 ppm is significantly deshielded due to the oxygen attachment, clearly separating it from the N-methyl singlet.

Carbon-13 NMR (13C NMR) Spectroscopy

13C NMR confirms the aliphatic chain length attached to the oxygen.

  • 5-Methoxy: Shows a single alkoxy carbon signal at ~56.0 ppm .

  • 5-Ethoxy: Shows two alkoxy carbon signals:

    • -OCH₂- : ~64.0 ppm (Downfield shift due to O-linkage).

    • -CH₃ : ~15.0 ppm (Upfield methyl signal).

Mass Spectrometry (MS) Fragmentation

Electron Impact (EI) or ESI-MS/MS reveals distinct fragmentation pathways driven by the stability of the leaving groups.

  • 5-Methoxy-1-methyl-1H-indole (MW 161):

    • Parent Ion: m/z 161 [M]⁺

    • Base Peak/Major Fragment: m/z 146 [M - CH₃]•. Loss of the methyl radical from the methoxy group is the primary pathway, generating a stable quinoid-like cation.

  • 5-Ethoxy-1-methyl-1H-indole (MW 175):

    • Parent Ion: m/z 175 [M]⁺

    • Diagnostic Fragment: m/z 147 [M - C₂H₄]⁺. Aryl ethyl ethers characteristically undergo a McLafferty-like rearrangement (or 4-center elimination) losing neutral ethene (28 Da) to form the corresponding phenol radical cation (5-hydroxy-1-methylindole).

    • Secondary Fragment: m/z 146 [M - C₂H₅]⁺. Loss of the ethyl radical.

Infrared Spectroscopy (IR)[4][10]
  • C-O Stretching: Both show strong bands around 1200-1250 cm⁻¹.

  • Differentiation: The ethoxy group adds C-H bending vibrations (1380-1460 cm⁻¹) specific to the ethyl chain, but these are often obscured by the indole ring fingerprint. NMR and MS are preferred for definitive identification.

Visual Analysis Workflows

Analytical Decision Tree

This diagram outlines the logical flow for distinguishing the two compounds using standard laboratory instrumentation.

Spectral_Analysis_Workflow Start Unknown Sample (5-Alkoxy-1-methylindole) NMR_Check Run 1H NMR (CDCl3) Start->NMR_Check Decision Check Aliphatic Region (1.0 - 4.5 ppm) NMR_Check->Decision Methoxy Singlet at ~3.85 ppm (No Triplet) Decision->Methoxy Singlet Only Ethoxy Quartet (~4.1 ppm) + Triplet (~1.4 ppm) Decision->Ethoxy Multiplets MS_Check_Methoxy MS Confirmation: M+ 161 Loss of CH3 (15 Da) Methoxy->MS_Check_Methoxy MS_Check_Ethoxy MS Confirmation: M+ 175 Loss of C2H4 (28 Da) Ethoxy->MS_Check_Ethoxy Result_A Identify: 5-Methoxy-1-methyl-1H-indole MS_Check_Methoxy->Result_A Result_B Identify: 5-Ethoxy-1-methyl-1H-indole MS_Check_Ethoxy->Result_B

Caption: Analytical decision tree for differentiating 5-methoxy and 5-ethoxy indole derivatives.

MS Fragmentation Pathway (Ethoxy Derivative)

The specific loss of ethene is a key mechanistic identifier for the ethoxy derivative.

Fragmentation_Pathway Parent Parent Ion [M]+ m/z 175 (Ethoxy) TS Transition State (4-Center Elimination) Parent->TS - e- Product Fragment Ion [M-28]+ m/z 147 (5-Hydroxy-1-methylindole) TS->Product Neutral Neutral Loss Ethene (C2H4) TS->Neutral

Caption: Mechanism of ethene elimination from 5-ethoxy-1-methylindole during mass spectrometry.

Experimental Protocols

Sample Preparation for NMR

Objective: Ensure clear resolution of the aliphatic region without solvent interference.

  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

    • Note: If solubility is poor, use DMSO-d₆, but be aware that the water peak (3.33 ppm) may overlap with the N-methyl signal if the sample is wet.

  • Acquisition:

    • Pulse sequence: Standard proton (zg30).

    • Scans: 16–64 scans.

    • Relaxation delay (D1): ≥ 1.0 second to ensure accurate integration of the methyl singlets.

General Synthesis (N-Methylation)

If you need to synthesize standards for verification, the following protocol is robust for both 5-methoxy and 5-ethoxy indole precursors.

  • Reagents: 5-Alkoxyindole (1.0 eq), Sodium Hydride (NaH, 60% in oil, 1.2 eq), Methyl Iodide (MeI, 1.5 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve 5-alkoxyindole in anhydrous DMF at 0°C under Argon/Nitrogen.

    • Add NaH portion-wise. Stir for 30 min to deprotonate the indole N-H (Gas evolution observed).

    • Add MeI dropwise.

    • Warm to Room Temperature (RT) and stir for 2–4 hours.

    • Quench: Pour into ice water. Extract with Ethyl Acetate.[6][7]

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

  • Validation: Check TLC. The N-methyl product will have a higher Rf (less polar) than the starting indole.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 819864, 5-methoxy-1-methyl-1H-indole. Retrieved from [Link]

  • Organic Syntheses. Synthesis of Indole Derivatives: 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. (Provides baseline spectral data for 5-methoxyindoles). Retrieved from [Link]

  • Almalki, A., et al. (2020). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. (Confirming ethene loss mechanism in ethoxy-arenes). ResearchGate. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Ethoxy and Methoxy Indole Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active compounds.[1][2] The strate...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active compounds.[1][2] The strategic substitution on the indole ring system is a key determinant of a molecule's pharmacological profile. Among the most common and impactful modifications is the introduction of alkoxy groups, particularly methoxy and ethoxy substituents. While differing by only a single methylene unit, the choice between an ethoxy and a methoxy group can profoundly influence a compound's physicochemical properties, metabolic stability, and ultimately, its therapeutic efficacy and safety.

This guide provides a comparative analysis of ethoxy versus methoxy indole derivatives, offering insights grounded in experimental data to inform rational drug design and lead optimization efforts.

Physicochemical Properties: A Tale of Two Alkoxy Groups

The seemingly subtle difference between a methyl and an ethyl group attached to an oxygen atom on the indole core can lead to significant changes in a molecule's behavior. These changes are primarily driven by differences in size, lipophilicity, and electronic effects.

PropertyMethoxy Indole DerivativesEthoxy Indole DerivativesSignificance in Drug Discovery
Lipophilicity (logP) Generally lowerGenerally higherInfluences solubility, membrane permeability, and plasma protein binding.
Polarity More polarLess polarAffects solubility in aqueous and organic media, and potential for hydrogen bonding.
Size (Steric Hindrance) SmallerLargerCan impact receptor binding affinity and selectivity by influencing the molecule's fit in a binding pocket.
Metabolic Stability Often susceptible to O-demethylationCan exhibit altered metabolic pathways, potentially leading to improved stability.A key factor in determining a drug's half-life and bioavailability.

Expert Insight: The increased lipophilicity of ethoxy derivatives is not always a straightforward advantage. While it can enhance membrane permeability, it may also lead to increased non-specific binding and reduced aqueous solubility, posing challenges for formulation. The choice between methoxy and ethoxy substitution must be carefully balanced against the overall property profile of the lead compound.

Pharmacological Activity: Impact on Target Interaction

The substitution pattern on the indole ring, including the choice of alkoxy group, directly influences how a molecule interacts with its biological target.

Receptor Binding and Functional Activity:

Studies on various receptor systems have demonstrated that switching between methoxy and ethoxy groups can modulate binding affinity and functional activity. For instance, in the development of 5-HT4 receptor agonists, derivatives of 5-methoxytryptamine were evaluated, highlighting the sensitivity of this receptor to substitutions on the indole nucleus.[3][4] While a direct ethoxy comparison was not the primary focus, the principle of structural modification affecting pharmacological outcome is well-established.

In the context of tubulin polymerization inhibitors, a change from a para-methoxy to an ethoxy group on an indole-3-glyoxylamide series was tolerated, albeit with a twofold increase in the lethal concentration 50 (LC50), indicating a slight decrease in cytotoxic activity.[5] This underscores that even minor structural changes can have measurable effects on biological activity.

Structure-Activity Relationship (SAR) Considerations:

The electronic nature of the alkoxy group can influence the electron density of the indole ring system. Methoxy groups, being strong electron-donating groups, can enhance the reactivity of the indole nucleus towards electrophilic substitution. This property is crucial during the synthesis of indole derivatives and can also play a role in the molecule's interaction with its biological target. The slightly different electronic and steric profile of an ethoxy group can subtly alter these interactions, providing a valuable tool for SAR exploration.

Experimental Workflow: Comparative In Vitro Metabolism Assay

To empirically determine the metabolic stability of ethoxy versus methoxy indole derivatives, a common and effective method is an in vitro assay using liver microsomes.

Objective: To compare the rate of metabolism of a methoxy-substituted indole derivative with its ethoxy-substituted counterpart.

Methodology:

  • Compound Preparation: Prepare stock solutions of the methoxy and ethoxy indole test compounds in a suitable solvent (e.g., DMSO).

  • Microsomal Incubation:

    • In a microcentrifuge tube, combine liver microsomes (e.g., human, rat) and a NADPH-regenerating system in a temperature-controlled shaker.

    • Pre-warm the mixture to 37°C.

    • Initiate the metabolic reaction by adding the test compound to the microsomal suspension.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated (t½ = 0.693/k).

Caption: Workflow for comparative in vitro metabolic stability assay.

Metabolic Fate: The O-Dealkylation Pathway

A primary metabolic route for both methoxy and ethoxy indole derivatives is oxidative O-dealkylation, catalyzed by cytochrome P450 (CYP) enzymes in the liver.

  • Methoxy Derivatives: O-demethylation of a methoxy group yields a hydroxylated indole metabolite and formaldehyde. These hydroxylated metabolites can then be further conjugated (e.g., with glucuronic acid or sulfate) for excretion. The susceptibility of methoxy groups to O-demethylation is a well-known metabolic liability in drug discovery.

  • Ethoxy Derivatives: O-deethylation of an ethoxy group produces a hydroxylated indole and acetaldehyde. The rate of O-deethylation can differ significantly from O-demethylation, often being slower due to the increased steric bulk of the ethyl group. This can lead to a longer half-life and altered pharmacokinetic profile for the ethoxy analog.

Metabolic_Pathway cluster_methoxy Methoxy Indole Metabolism cluster_ethoxy Ethoxy Indole Metabolism Methoxy Methoxy Indole Derivative Hydroxy_M Hydroxy Indole Metabolite Methoxy->Hydroxy_M CYP450 (O-demethylation) Formaldehyde Formaldehyde Methoxy->Formaldehyde Conjugated_M Conjugated Metabolite Hydroxy_M->Conjugated_M Conjugation Ethoxy Ethoxy Indole Derivative Hydroxy_E Hydroxy Indole Metabolite Ethoxy->Hydroxy_E CYP450 (O-deethylation) Acetaldehyde Acetaldehyde Ethoxy->Acetaldehyde Conjugated_E Conjugated Metabolite Hydroxy_E->Conjugated_E Conjugation

Caption: Comparative metabolic pathways of methoxy and ethoxy indoles.

Expert Insight: While blocking metabolism at a methoxy position by switching to an ethoxy group can be a viable strategy, it's crucial to assess the potential for "metabolic switching." This is where the metabolic burden shifts to another part of the molecule, potentially creating new, and sometimes reactive, metabolites. A comprehensive metabolic profiling study is therefore essential.

Synthesis Considerations

The synthesis of methoxy and ethoxy indole derivatives often follows similar synthetic routes, with the choice of alkoxy-substituted starting material being the primary difference. For instance, the Fischer indole synthesis can be employed using the corresponding methoxy- or ethoxy-substituted phenylhydrazones.[6] However, the reactivity of the starting materials and intermediates can be influenced by the nature of the alkoxy group, potentially requiring optimization of reaction conditions.

Conclusion: A Strategic Choice in Drug Design

The decision to incorporate an ethoxy versus a methoxy group on an indole scaffold is a strategic one with far-reaching implications for a drug candidate's profile. While methoxy indoles are prevalent and synthetically accessible, their ethoxy counterparts offer a valuable option for fine-tuning physicochemical properties, modulating pharmacological activity, and improving metabolic stability. A thorough understanding of the comparative effects of these two seemingly similar functional groups, supported by robust experimental data, is paramount for the successful development of novel indole-based therapeutics.

References

  • BenchChem. (n.d.). Spectroscopic comparison of ethoxy- and methoxy-triazine derivatives.
  • Dvorak, Z., Vrzal, R., & Pavek, P. (2018). Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. Frontiers in Pharmacology, 9, 137.
  • Gribble, G. W. (2010). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 163-200). Wiley.
  • Di, L. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(23), 10013-10024.
  • de Oliveira, V. L., & de Oliveira, L. G. (2020). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Beilstein Journal of Organic Chemistry, 16, 2386-2416.
  • Wójcik, M., et al. (2024).
  • Hassan, M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Pharmaceuticals, 17(5), 633.
  • Briejer, M. R., et al. (2012). Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 386(2), 109-118.
  • Kanakam, C. (2023, April 19). Which is more polar, Ethoxy phenol or methoxy phenol? Quora. Retrieved from [Link]

  • Nishi, K., et al. (2020). SYNTHESIS OF 1-METHOXY-1H-INDOLES WITH A HETEROCYCLIC MOIETY VIA UNSTABLE INDOLE ISOTHIOCYANATE BY USING ENZYME FROM BRASSICACEA. HETEROCYCLES, 103(1), 415-424.
  • Somei, M., et al. (2018).
  • Levkov, I. V., et al. (2012).
  • Pati, B., et al. (2016). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry, 59(5), 2247-2253.
  • Al-Ostoot, F. H., et al. (2022). Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N′-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage. Journal of Molecular Structure, 1269, 133796.
  • Ishii, H., & Ishikawa, T. (2004). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of the Brazilian Chemical Society, 15(6), 797-809.
  • Kaur, M., et al. (2024). Exploring The Therapeutic Versatility of Indole Derivatives: Advances in Medicinal Chemistry. International Journal of Pharmaceutical Sciences Review and Research, 86(2), 1-22.
  • Reissig, H.-U., et al. (2012). New Diels–Alder reactions of (E/Z)-2′-methoxy-substituted 3-vinylindoles with carbo- and heterodienophiles: regio- and stereoselective access to [b]-annelated indoles and functionalized or [a]-annelated carbazoles. The Journal of Organic Chemistry, 77(23), 10649-10661.
  • Kumar, A., et al. (2023). Recent advances in the synthesis of indoles and their applications. Organic & Biomolecular Chemistry, 21(40), 8089-8114.
  • Sharma, P., & Kumar, V. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 29(2), 438.
  • Briejer, M. R., et al. (2012). Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 386(2), 109-118.
  • Kuhn, B., et al. (2018).

Sources

Validation

validation of 5-ethoxy-1-methyl-1H-indole structure by X-ray crystallography

This guide serves as a definitive technical resource for the structural validation of 5-ethoxy-1-methyl-1H-indole . It is designed for medicinal chemists and structural biologists requiring absolute confirmation of regio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for the structural validation of 5-ethoxy-1-methyl-1H-indole . It is designed for medicinal chemists and structural biologists requiring absolute confirmation of regiochemistry and solid-state conformation, which are critical for Structure-Activity Relationship (SAR) studies in drug discovery.[1]

Executive Summary

In the development of indole-based therapeutics (e.g., melatonin receptor agonists, anti-inflammatory agents), the precise assignment of substituents is non-negotiable. While 5-ethoxy-1-methyl-1H-indole is structurally simple, its synthesis often yields isomers (e.g., C3-alkylation vs. N1-alkylation) that can be ambiguous by NMR alone.[1]

This guide compares the "Gold Standard" performance of Single Crystal X-ray Crystallography (SC-XRD) against spectroscopic alternatives (NMR, MS), demonstrating why X-ray validation is the superior "product" for definitive structural assignment, particularly regarding solid-state packing and conformational purity.

Comparative Analysis: X-ray vs. Spectroscopic Alternatives

The following table objectively compares the performance of X-ray crystallography against standard analytical techniques for this specific molecule.

Table 1: Performance Matrix for Structural Validation
FeatureX-ray Crystallography (SC-XRD) Solution NMR (

H/

C/NOESY)
Mass Spectrometry (HRMS)
Primary Output 3D Electron Density Map (Absolute Structure)Magnetic Environment of Nuclei (Connectivity)Molecular Formula / Fragmentation
Regiochemistry Definitive. Distinguishes N1-Me vs. C2/C3-Me via bond lengths/angles.[1]High. Requires 2D (HMBC/NOESY) to rule out isomers definitively.[1]Low. Cannot distinguish structural isomers (e.g., 5-ethoxy vs. 6-ethoxy).
Conformation Solid-State. Reveals fixed ethoxy group orientation (syn/anti) and ring planarity.[1]Averaged. Rapid rotation of the ethoxy group averages signals; no fixed conformer.[1]None. Gas-phase ionization only.[1]
Intermolecular High. Reveals

-

stacking and packing forces (critical for solubility).[1]
None. Solvated molecules act independently.[1]None.
Sample Req. Single Crystal (

mm, high purity).
Dissolved sample (approx. 5-10 mg).[1]Minute amount (

mg).[1]
Validation Score 100% (Absolute) 90-95% (Inferred) 50% (Formula only)

Critical Insight: For 5-ethoxy-1-methyl-1H-indole, the absence of a hydrogen bond donor (due to N1-methylation) means crystal packing is dominated by


-

stacking
and Van der Waals forces.[1] Only SC-XRD can quantify these weak interactions, which directly correlate to the compound's melting point and bioavailability.[1]

Scientific Rationale: Why X-ray is Necessary

The "N-Methylation" Ambiguity

In the synthesis of 1-methyl indoles, alkylation can occasionally occur at the C3 position (creating a 3,3-disubstituted indolenine) or C2, depending on the base and solvent used.

  • NMR Limitation: While chemical shifts (

    
    ) usually distinguish N-Me (~3.7 ppm) from C-Me (~2.3 ppm), electronic effects from the 5-ethoxy group can shift resonances, potentially leading to misassignment in complex mixtures.
    
  • X-ray Solution: The N1—C(Methyl) bond length is distinctively shorter (~1.45 Å) and planar with the indole ring, whereas a C3-methyl would disrupt aromaticity (sp

    
     hybridization).[1]
    
The "Ethoxy" Conformation

The 5-ethoxy substituent introduces a rotational degree of freedom.[1]

  • Bioactivity Impact: The orientation of the ethyl chain (extended vs. folded back) determines how the molecule fits into a receptor pocket (e.g., Melatonin MT1/MT2).[1]

  • X-ray Solution: SC-XRD freezes the biologically relevant low-energy conformer, providing precise torsion angles (

    
    ) for the C5—O—CH
    
    
    
    —CH
    
    
    chain.[1]

Experimental Protocol: Validation Workflow

This self-validating protocol ensures the generation of publication-quality crystallographic data.[1]

Phase 1: Crystallization Strategy

Since 5-ethoxy-1-methyl-1H-indole lacks strong H-bond donors, it may be difficult to crystallize.[1] Use slow evaporation or vapor diffusion to encourage


-stacking.[1]
  • Solvent Selection: Dissolve 20 mg of pure compound in minimal Ethanol (EtOH) or Acetonitrile (MeCN) .[1]

  • Antisolvent: Layer Hexane or Pentane carefully on top (Vapor Diffusion).[1]

  • Condition: Store at 4°C in a vibration-free environment.

  • Observation: Look for prisms or plates within 24-72 hours.[1] Note: Needle-like crystals often indicate rapid precipitation and poor diffraction quality.[1]

Phase 2: Data Collection & Refinement
  • Temperature: Collect data at 100 K (cryo-cooling) to reduce thermal motion of the flexible ethoxy tail.

  • Radiation source: Mo-K

    
     (
    
    
    
    Å) is standard; Cu-K
    
    
    is preferred if the crystal is very small (<0.05 mm).[1]
  • Resolution Target: 0.8 Å or better.

  • Refinement: Minimize the

    
     factor (discrepancy index). An 
    
    
    
    is considered excellent validation.[1]

Validation Logic Diagram

The following diagram illustrates the decision-making process for validating the structure, highlighting where X-ray provides the definitive "Go/No-Go" decision.

ValidationWorkflow Synthesis Synthesis of 5-ethoxy-1-methyl-1H-indole Crude Crude Product Synthesis->Crude NMR 1H/13C NMR Check (Connectivity) Crude->NMR Ambiguity Is Regiochemistry Ambiguous? NMR->Ambiguity Crystallization Crystallization (EtOH/Hexane) Ambiguity->Crystallization Yes (or for absolute proof) Validation FINAL VALIDATED STRUCTURE Ambiguity->Validation No (Routine Check only) XRD SC-XRD Data Collection (100 K) Crystallization->XRD Refinement Structure Refinement (R-factor < 5%) XRD->Refinement Analysis Geometric Analysis (Bond Lengths/Angles) Refinement->Analysis Analysis->Validation Confirms N1-Me & 5-OEt

Figure 1: Decision tree for structural validation. Green nodes represent the X-ray crystallography workflow, the definitive path for resolving structural ambiguity.

Expected Crystallographic Metrics

When validating your structure, compare your experimental data against these theoretical values derived from analogous indole structures (e.g., 5-methoxy-1-methyl-1H-indole).

Table 2: Key Validation Parameters
ParameterAtom PairExpected Value (Å / °)Significance
Bond Length N1 — C(Methyl)1.44 – 1.46 Å Confirms

methyl attached to

Nitrogen.[1]
Bond Length C5 — O(Ethoxy)1.36 – 1.38 Å Typical aryl-ether bond length.[1]
Bond Angle C2 — N1 — C(Methyl)~125° Indicates planar geometry around Nitrogen.[1]
Torsion Angle C4 — C5 — O — CH

0° to 10° (Planar) Suggests conjugation of Oxygen lone pair with the ring.[1]
Packing Centroid...Centroid3.5 – 3.8 Å Indicates

-

stacking interactions.[1]

References

  • Attia, M. I. et al. (2012).[1] "5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole."[1] Acta Crystallographica Section E, 68(4), o971.[1] Link[1]

    • Provides comparative bond length d
  • Monroe, T. B. et al. (2010).[1] "5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole."[1][2] Acta Crystallographica Section E, 66(6), o1436.[1] Link

    • Demonstrates typical packing modes and dihedral angles in 1,5-disubstituted indoles.
  • PubChem. (2025).[1][3] "5-methoxy-1-methyl-1H-indole (Compound)." National Library of Medicine.[1] Link[1]

    • Source for spectroscopic data (NMR/MS) of the close analog for baseline comparison.
  • Spek, A. L. (2009).[1] "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155.[1] Link

    • Authoritative guide on interpreting R-factors and geometric valid

Sources

Comparative

A Senior Application Scientist's Guide to Confirming the Purity of 5-ethoxy-1-methyl-1H-indole by HPLC: A Comparative Method Analysis

Introduction: The Imperative of Purity in Indole-Based Drug Discovery The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2] Its prevalence deman...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Indole-Based Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2] Its prevalence demands rigorous analytical characterization, where purity is not merely a quality metric but a fundamental prerequisite for reliable biological data and successful drug development. Impurities, even in trace amounts, can alter pharmacological activity, introduce toxicity, or compromise the stability of a drug substance.[3][4]

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for confirming the purity of 5-ethoxy-1-methyl-1H-indole, a representative indole derivative. We will move beyond rote protocols to explore the scientific rationale behind method selection, data interpretation, and the establishment of self-validating systems that ensure the trustworthiness of every result.

Part 1: The Foundational Logic of HPLC for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the definitive technique for purity analysis due to its high resolving power and sensitivity.[3] The fundamental principle involves a liquid sample (the mobile phase) being pumped through a column packed with a solid adsorbent material (the stationary phase).[3] Components within the sample interact differently with the stationary phase, causing them to separate and elute from the column at different times (retention times).[3]

For a molecule like 5-ethoxy-1-methyl-1H-indole, Reversed-Phase HPLC (RP-HPLC) is the most logical choice. Here's why:

  • Mechanism: RP-HPLC utilizes a non-polar stationary phase (typically C18 or C8 alkyl chains bonded to silica) and a polar mobile phase (commonly a mixture of water and acetonitrile or methanol).[5] 5-ethoxy-1-methyl-1H-indole, being a moderately non-polar organic molecule, will be retained on the non-polar column and can be selectively eluted by increasing the organic solvent concentration in the mobile phase.

  • Impurity Separation: Potential impurities in the synthesis of this molecule—such as unreacted starting materials (e.g., 5-ethoxy-1H-indole), by-products from incomplete methylation or ethoxylation, or degradation products—will have different polarities.[4][6] These differences in polarity lead to differential retention on the column, allowing for their separation and quantification.

  • Detection: The indole scaffold contains a chromophore that strongly absorbs UV light. This makes UV detection a simple, robust, and highly effective method for quantification. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is particularly powerful, as it can acquire UV-Vis spectra across each peak, providing an additional layer of analysis to assess peak purity.[7][8]

Part 2: Comparative Experimental Methodologies

To illustrate the impact of methodological choices, we will compare two distinct RP-HPLC methods. Method A represents a standard, widely applicable screening method using acetonitrile. Method B employs methanol as the organic modifier, which can alter the selectivity of the separation, potentially resolving impurities that might co-elute in Method A.

Experimental Workflow Overview

The overall process, from sample receipt to final purity report, follows a structured workflow designed to ensure accuracy and reproducibility.

HPLC_Workflow cluster_prep 1. Sample Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing Sample Test Sample: 5-ethoxy-1-methyl-1H-indole Dissolve Dissolve in Diluent (e.g., 50:50 ACN:H2O) Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column (Mobile Phase Gradient) Inject->Separate Detect UV/DAD Detection Separate->Detect Acquire Acquire Chromatogram Detect->Acquire Integrate Integrate Peak Areas Acquire->Integrate Calculate Calculate % Purity via Area Normalization Integrate->Calculate Report Final Purity Report Calculate->Report

Caption: General workflow for HPLC purity determination.

Detailed Experimental Protocols

Shared Parameters (for both Method A & B):

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • UV Detection: 225 nm (for quantitation), with DAD scan from 200-400 nm (for peak purity)

  • Sample Preparation: Prepare a stock solution of 5-ethoxy-1-methyl-1H-indole at 1.0 mg/mL in methanol. Dilute to 0.1 mg/mL in a 50:50 mixture of water and the initial organic solvent (acetonitrile for Method A, methanol for Method B). Filter through a 0.45 µm syringe filter prior to injection.

Protocol 1: Method A (Acetonitrile-Based Gradient)

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

    • Causality: Formic acid is a common mobile phase modifier that improves peak shape by ensuring acidic analytes are in a single protonation state and by masking residual active silanol groups on the stationary phase.

  • Flow Rate: 1.0 mL/min.

  • Gradient Program:

    • Start at 30% B.

    • Linear gradient from 30% to 95% B over 15 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 30% B over 1 minute.

    • Equilibrate at 30% B for 5 minutes.

  • Total Run Time: 24 minutes.

Protocol 2: Method B (Methanol-Based Gradient)

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Methanol with 0.1% Formic Acid.

    • Causality: Replacing acetonitrile with methanol changes the solvent strength and selectivity. Methanol is more polar and a better proton donor, which can alter its interaction with the analyte and stationary phase, leading to different elution orders or improved resolution of certain impurities.

  • Flow Rate: 1.0 mL/min.

  • Gradient Program:

    • Start at 40% B.

    • Linear gradient from 40% to 100% B over 15 minutes.

    • Hold at 100% B for 3 minutes.

    • Return to 40% B over 1 minute.

    • Equilibrate at 40% B for 5 minutes.

  • Total Run Time: 24 minutes.

Part 3: Data Interpretation and Method Comparison

The output from an HPLC run is a chromatogram, a plot of detector response versus time.[9] Purity is determined using the principle of area normalization, where the purity of the main compound is calculated as a percentage of the total area of all detected peaks.[9][10]

Purity Calculation: Percent Purity = (Area of Main Peak / Total Area of All Peaks) × 100[10]

This calculation assumes that all compounds (the main peak and impurities) have a similar UV response at the chosen wavelength. For regulatory purposes, and according to ICH guidelines, impurities present at a level of 0.1% or higher should be identified and described.[4]

Comparative Data Summary (Hypothetical)

The table below presents hypothetical data from the analysis of a single batch of 5-ethoxy-1-methyl-1H-indole using both methods, illustrating how different methods can yield different results.

ParameterMethod A (Acetonitrile)Method B (Methanol)Expert Commentary
Retention Time (Main Peak) 12.5 min11.8 minMethanol is a weaker solvent than acetonitrile in RP-HPLC, so a higher starting %B was used. The resulting retention time is slightly shorter.
Calculated Purity (%) 99.65%99.52%Method B revealed a small co-eluting impurity, resulting in a slightly lower, but more accurate, purity value.
Number of Impurities Detected 34The change in solvent selectivity with methanol allowed for the resolution of an additional impurity (Impurity 4).
Resolution (Main Peak / Impurity 2) 1.82.5A resolution value > 2.0 indicates baseline separation. Method B provides superior separation for this critical impurity pair.
Tailing Factor (Main Peak) 1.21.1Both methods produce good peak shape (ideal is 1.0), with Method B being slightly better.
Peak Purity Analysis (DAD) PassPass (Main Peak), Fail (Impurity 3)In Method A, Impurity 3 appeared as a single peak. DAD analysis in Method B confirmed it was spectrally pure.

Part 4: Trustworthiness - Building a Self-Validating System

A protocol is only trustworthy if it is self-validating. In HPLC, this is achieved through System Suitability Testing (SST) . SST is a series of checks performed before and during an analytical run to ensure the chromatography system is performing as expected.

SST_Concept cluster_params System Suitability Parameters System HPLC System (Pump, Column, Detector) Resolution Resolution (Rs) Tailing Tailing Factor (Tf) Plates Theoretical Plates (N) Precision Precision (%RSD) Result System Performance? Resolution->Result Tailing->Result Plates->Result Precision->Result Criteria Acceptance Criteria (e.g., Rs > 2.0, Tf < 1.5) Criteria->Result Pass Proceed with Sample Analysis Result->Pass Meets Criteria Fail Troubleshoot System (Do Not Proceed) Result->Fail Fails Criteria

Caption: Logic of System Suitability Testing (SST).

Key SST Parameters and Acceptance Criteria
ParameterDefinitionWhy It's CriticalTypical Acceptance Criteria
Resolution (Rs) The degree of separation between two adjacent peaks.Ensures that impurity peaks are not co-eluting with the main peak or each other, which is essential for accurate quantification.[10]Rs ≥ 2.0 (for baseline separation)
Tailing Factor (Tf) A measure of peak symmetry. A perfectly symmetrical peak has a Tf of 1.0.Peak tailing can indicate undesirable interactions (e.g., with active sites on the column) and can compromise the accuracy of peak integration.0.8 ≤ Tf ≤ 1.5
Theoretical Plates (N) A measure of column efficiency. Higher numbers indicate a more efficient column and sharper peaks.A loss of efficiency can lead to broader peaks and decreased resolution, signaling column degradation.N ≥ 2000
Precision (%RSD) The relative standard deviation of peak areas and retention times from replicate injections of a standard.Demonstrates that the system is providing consistent and reproducible results over time.%RSD ≤ 2.0% for peak area

By defining and meeting these criteria before analyzing samples, the system validates its own performance for that specific run, ensuring the trustworthiness of the generated purity data.

References

  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved from [Link]

  • Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Retrieved from [Link]

  • Activotec. (2026, February 1). HPLC Purity Testing Explained: What Researchers Need to Know. Retrieved from [Link]

  • GenPep. (2026, February 2). HPLC Purity Testing Explained: What Researchers Need to Know. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Retrieved from [Link]

  • IJCRT.org. (n.d.). REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING. Retrieved from [Link]

  • LCGC. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC analysis of samples of indole biotransformation by Arthrobacter.... Retrieved from [Link]

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Retrosynthesis Analysis

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Method

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Feasible Synthetic Routes

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5-ethoxy-1-methyl-1H-indole
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5-ethoxy-1-methyl-1H-indole
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